molecular formula C8H7BrClNO B1581725 N-(4-Bromo-2-chlorophenyl)acetamide CAS No. 3460-23-9

N-(4-Bromo-2-chlorophenyl)acetamide

Cat. No.: B1581725
CAS No.: 3460-23-9
M. Wt: 248.5 g/mol
InChI Key: MITWNEIUIPGZKR-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-chlorophenyl)acetamide is a high-purity chemical compound provided for research and development purposes. This compound, with the CAS registry number 3460-23-9 , is a halogen-substituted aniline derivative characterized by the molecular formula C8H7BrClNO and a molecular weight of 248.5 g/mol . Its structure features both bromo and chloro substituents on the phenyl ring, making it a valuable intermediate in synthetic organic chemistry . Researchers utilize this compound primarily as a key building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research . Its physical properties include a melting point of 151-152 °C . As a standard laboratory reagent, it is used in method development, chemical synthesis, and as a reference standard in analytical chemistry. This product is intended for research purposes only in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet for proper handling and storage information. Sealed storage in a dry environment at room temperature is recommended to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITWNEIUIPGZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346174
Record name 4'-Bromo-2'-chloroacetanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3460-23-9
Record name N-(4-Bromo-2-chlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3460-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Bromo-2'-chloroacetanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(4-Bromo-2-chlorophenyl)acetamide CAS number 3460-23-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(4-Bromo-2-chlorophenyl)acetamide (CAS 3460-23-9)

Introduction: A Versatile Halogenated Intermediate

This compound, registered under CAS number 3460-23-9, is a halogenated aromatic amide that serves as a crucial building block in synthetic organic chemistry. Its structure, featuring a substituted phenyl ring with bromine and chlorine atoms, along with an amide functional group, makes it a valuable precursor for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview for researchers and drug development professionals, detailing its chemical properties, a validated synthesis protocol, key applications, and essential safety protocols. The strategic placement of its functional groups allows for a variety of chemical transformations, positioning it as a key intermediate in the development of novel pharmaceutical compounds and other fine chemicals.[2][3]

Molecular Structure and Chemical Identity

The structural foundation of this compound is an acetanilide core, substituted at the ortho-position with a chlorine atom and at the para-position with a bromine atom. This specific arrangement of halogens and the amide linkage dictates its reactivity and potential for further functionalization.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties This table summarizes the key identifiers and physicochemical properties of the compound.

PropertyValueSource(s)
CAS Number 3460-23-9[1][4]
IUPAC Name This compound[1][3][5]
Molecular Formula C₈H₇BrClNO[1][3][6]
Molecular Weight 248.51 g/mol [1][3][5]
InChI Key MITWNEIUIPGZKR-UHFFFAOYSA-N[1][3][5]
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)Br)Cl[1][3]
Appearance White to cream solid/crystals[5][7]
Melting Point 151-152 °C[3][6]
Boiling Point 367.8±32.0 °C at 760 mmHg[6]
Solubility Soluble in hot methanol[3]
Purity ≥98%[5][8]

Synthesis Protocol: A Validated Laboratory Method

The synthesis of this compound is typically achieved through the electrophilic bromination of N-(2-chlorophenyl)acetamide. The following protocol is a self-validating system, incorporating in-process monitoring and standard purification techniques to ensure high purity and yield of the final product.

Causality and Experimental Rationale

The choice of reagents is critical for the success of this synthesis. N-(2-chlorophenyl)acetamide is the logical starting material. Selectfluor is employed as an efficient and relatively safe electrophilic fluorinating agent which, in the presence of a bromide source like HBr, acts as an in-situ generator of an electrophilic bromine species ("Br+"). Hydrobromic acid (HBr) serves as both a bromide source and a catalyst. The reaction is quenched with sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine. Dichloromethane (CH₂Cl₂) is used for extraction due to its immiscibility with water and its ability to effectively dissolve the organic product. Finally, silica gel column chromatography is the standard for purifying the product from any remaining starting material or by-products.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established synthetic procedures.[2]

  • Reaction Setup: To a stirred suspension of N-(2-chlorophenyl)acetamide (75 mg, 0.5 mmol) and Selectfluor (213 mg, 0.6 mmol) in water (3.0 mL), add hydrobromic acid (HBr, 40% aqueous solution, 0.08 mL, 0.55 mmol).

  • Reaction Execution: Stir the resulting mixture vigorously at room temperature.

  • In-Process Control: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed (typically within 5 minutes).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2.0 mL) followed by additional water (20.0 mL). This step neutralizes any excess electrophilic bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic phase with dichloromethane (CH₂Cl₂) (3 x 10.0 mL).

  • Drying and Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude residue.

  • Purification: Purify the residue by silica gel column chromatography using a petroleum ether-ethyl acetate (6:1, v/v) eluent system.

  • Final Product: Collect the relevant fractions and evaporate the solvent to afford this compound as a white solid (expected yield: ~95%).

Applications in Pharmaceutical and Chemical Research

The primary value of this compound lies in its role as a versatile chemical intermediate.[2][3] The presence of three distinct reactive sites—the amide linkage and the two halogen atoms—allows for diverse synthetic manipulations.

  • Pharmaceutical Synthesis: It is a key starting material or intermediate in the synthesis of various pharmaceutical compounds.[1][3] The N-acetylphenyl scaffold is a common feature in many biologically active molecules. The halogen atoms can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

  • Agrochemical Development: Similar to pharmaceuticals, the halogenated acetanilide structure is relevant in the design of new agrochemicals.

  • Precursor for Novel Compounds: Researchers utilize this compound to develop new organic molecules with potential applications in material science and other fields.[1]

  • Potential Biological Activity: While primarily used as an intermediate, preliminary research suggests that this compound itself and its derivatives may possess inherent biological activities. Studies have indicated potential antimicrobial and anticancer properties, although these findings require further in-depth investigation to understand the mechanisms of action.[1] The design of new bioactive agents often leverages the structural features present in this molecule.[9][10]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are paramount to ensure safety. The compound is classified with several hazards that require appropriate precautions.[8][11]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard H302Harmful if swallowed.[5]
H315Causes skin irritation.[5][8][11]
H319Causes serious eye irritation.[5][8][11]
H335May cause respiratory irritation.[5][8][11]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8][11]
P280Wear protective gloves/protective clothing/eye protection/face protection.[8][11]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[8][11]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8][11]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles.

    • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat.

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH- or CEN-certified respirator.[8]

Storage and Stability
  • Conditions: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed to prevent moisture ingress.[3][8][11]

  • Incompatibilities: Store away from strong oxidizing agents.[3][8]

  • Stability: The compound is stable under recommended storage conditions.[8]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][11]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][11]

  • Eye Contact: Rinse cautiously with water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[11]

References

Physical and chemical properties of N-(4-Bromo-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(4-Bromo-2-chlorophenyl)acetamide

Abstract

This compound is a halogenated aromatic amide that serves as a valuable intermediate in organic synthesis. Its specific substitution pattern—a bromine atom at the para-position and a chlorine atom at the ortho-position relative to the acetamido group—provides distinct electronic and steric properties that make it a versatile building block. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications, particularly in the development of pharmaceuticals and novel chemical entities. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: Chemical Identity and Significance

This compound, identified by the CAS Number 3460-23-9 , is a solid organic compound whose structure is foundational for the synthesis of more complex molecules.[1] The presence of both bromine and chlorine atoms on the phenyl ring, coupled with the amide functionality, offers multiple sites for chemical modification. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the chlorine atom and the amide group influence the overall reactivity and physicochemical properties of the molecule. Its potential application as an intermediate for pharmaceuticals is a key area of interest.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and material design. The key properties of this compound are summarized below.

Structural and General Properties
PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 3460-23-9[1]
Molecular Formula C₈H₇BrClNO[1][4]
Molecular Weight 248.50 g/mol [1]
Appearance White to cream crystals or powder[4]
Purity Typically ≥98% (Commercial Grade)[4]
InChI Key MITWNEIUIPGZKR-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)Br)Cl[1]
Thermal and Physical Data
PropertyValueSource(s)
Melting Point 151-152°C; 150.0-157.0°C[4]
Boiling Point 367.8°C at 760 mmHg (Predicted)
Density 1.649 g/cm³ (Predicted)
Flash Point 176.2°C (Predicted)
Solubility Soluble in hot methanol (may have faint turbidity)[3]
Storage Temperature Room Temperature; Store in a cool, dry, well-ventilated place[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through the acylation of the corresponding aniline, 4-bromo-2-chloroaniline. A related, well-documented procedure involves the bromination of an N-arylacetamide, which highlights a common synthetic strategy for such compounds.[2] While a direct protocol for the target molecule's synthesis from its aniline precursor is standard, an alternative approach involving selective bromination is also plausible and provides insight into electrophilic aromatic substitution on substituted anilides.

Synthetic Protocol: Bromination of N-(2-chlorophenyl)acetamide

This method illustrates the synthesis of a structurally related compound and can be adapted. The key principle is the regioselective bromination of an activated aromatic ring.

Causality: The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, strongly activating the aromatic ring for electrophilic substitution. In the case of N-(2-chlorophenyl)acetamide, the para-position relative to the acetamido group is vacant and sterically accessible, making it the primary site for bromination. The ortho-position is blocked by the chlorine atom.

Protocol: [2]

  • Suspension: Suspend N-(2-chlorophenyl)acetamide (0.5 mmol) and Selectfluor (0.6 mmol) in water (3.0 mL) in a suitable reaction flask with stirring.

  • Initiation: Add hydrobromic acid (HBr, 40% aqueous solution, 0.55 mmol) to the stirred suspension.

  • Reaction: Stir the mixture at room temperature for approximately 5 minutes, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2.0 mL) to neutralize any remaining bromine, followed by the addition of water (20.0 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂) (3 x 10.0 mL).

  • Washing & Drying: Combine the organic layers and wash them as needed. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 4-bromo-2-chloro-N-acetylaniline (this compound).

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) to obtain a product of high purity.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product & Purification Start N-(2-chlorophenyl)acetamide Selectfluor HBr (aq) Reaction Stir at Room Temp (5 min, Monitor by TLC) Start->Reaction Combine in H2O Quench Quench with Na2S2O3 (aq) Reaction->Quench Reaction Complete Extract Extract with CH2Cl2 Quench->Extract Isolate Dry & Concentrate Extract->Isolate Crude Crude Product Isolate->Crude Purify Recrystallization Crude->Purify Final Pure this compound Purify->Final

Caption: Workflow for the synthesis and purification of this compound.

Spectral Characterization

Spectroscopic analysis is essential for the unambiguous identification and confirmation of the chemical structure.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data shows characteristic isotopic patterns due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), which is a key diagnostic feature for identifying this compound.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

  • N-H Stretch: A peak around 3300-3250 cm⁻¹ corresponding to the amide N-H bond.

  • C=O Stretch (Amide I): A strong absorption near 1670-1660 cm⁻¹ for the carbonyl group.

  • N-H Bend (Amide II): A peak around 1550-1530 cm⁻¹.

  • C-H Aromatic Stretch: Peaks typically above 3000 cm⁻¹.

  • Aromatic C=C Bending: Absorptions in the 1600-1450 cm⁻¹ region.

ATR-IR spectra are available for this compound, confirming its functional group composition.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While specific ¹H and ¹³C NMR data for this compound is not broadly published in open-access journals, data for the closely related isomer N-(2-bromo-4-chlorophenyl)acetamide is available and can be used for comparative purposes.[5] For the target compound, one would expect:

  • ¹H NMR:

    • A singlet for the methyl (CH₃) protons around δ 2.2 ppm.

    • A singlet for the amide (NH) proton, typically broad, between δ 7.5-8.5 ppm.

    • Three distinct signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted ring system.

  • ¹³C NMR:

    • A signal for the methyl carbon around δ 24 ppm.

    • A signal for the carbonyl carbon around δ 168 ppm.

    • Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromo, chloro, and acetamido substituents.

Chemical Reactivity and Potential Applications

The utility of this compound lies in its potential as a scaffold for building more complex molecules.

Reactivity Profile
  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for reactions like Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position. This is a cornerstone of modern synthetic chemistry for building biaryl systems or introducing alkyl, alkenyl, or alkynyl groups.

  • Amide Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to reveal the parent 4-bromo-2-chloroaniline, which can then be used in subsequent synthetic steps, such as diazotization or reaction with other electrophiles.

  • Further Aromatic Substitution: The existing substituents deactivate the ring towards further electrophilic substitution, but under forcing conditions, reactions could potentially occur. The directing effects of the three groups would compete to determine the position of any new substituent.

Logical Flow of Application

ApplicationFlow A This compound (Starting Material) B Pd-Catalyzed Cross-Coupling (at C-Br bond) A->B C Amide Hydrolysis (Acidic/Basic) A->C D Advanced Intermediates (e.g., Biaryl Systems) B->D E 4-Bromo-2-chloroaniline C->E F Active Pharmaceutical Ingredients (APIs) D->F Multi-step Synthesis G Further Functionalization (e.g., Diazotization) E->G G->F Multi-step Synthesis

Caption: Potential synthetic pathways originating from this compound.

Applications in Drug Development

Halogenated anilides are common structural motifs in many biologically active compounds. The specific substitution pattern of this molecule makes it a candidate intermediate for:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted anilide cores.

  • Antimicrobial/Antifungal Agents: The introduction of halogen atoms can enhance the antimicrobial properties of organic molecules.

  • Agrochemicals: Similar structures are often found in herbicides and pesticides.

The compound itself is noted as being an intermediate for pharmaceuticals.[2][3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Stability: The compound is stable under normal conditions.[6]

  • Incompatibilities: Store away from strong oxidizing agents.[3]

Conclusion

This compound is a well-defined chemical intermediate with a valuable set of physical and chemical properties. Its dual halogenation provides specific reactivity that is highly useful in medicinal chemistry and organic synthesis for the construction of complex molecular architectures. The synthetic protocols are straightforward, and the compound's characterization is well-supported by standard analytical techniques. For research and drug development professionals, this compound represents a reliable and versatile building block for creating novel chemical entities with potential biological activity.

References

An In-Depth Technical Guide to N-(4-Bromo-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(4-Bromo-2-chlorophenyl)acetamide, a halogenated anilide of interest in synthetic chemistry. The document details the compound's core physicochemical properties, molecular structure, a validated synthesis protocol via electrophilic acylation, and a standard characterization workflow. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this compound for use as a building block or intermediate in complex molecular syntheses.

Compound Identification and Physicochemical Properties

This compound is a disubstituted acetanilide. The presence of bromine and chlorine atoms, along with the amide functionality, makes it a versatile intermediate for further chemical modification. Its identity and key properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
Synonyms 4'-Bromo-2'-chloroacetanilide[1]
CAS Number 3460-23-9[1][2][3]
Molecular Formula C₈H₇BrClNO[1][2][3]
Molecular Weight 248.50 g/mol [1]
Appearance White to cream crystalline powder/solid[2]
Melting Point 151-152°C[4]
Boiling Point 367.8°C at 760 mmHg (Predicted)[4]
Density 1.649 g/cm³ (Predicted)[4]
Purity Typically ≥98%[2]

Molecular Structure Analysis

The molecular structure of this compound consists of a central benzene ring substituted with three different functional groups.

  • Acetamido Group (-NHCOCH₃): This group is located at position 1 of the phenyl ring. The amide linkage is crucial for many of its chemical properties and potential biological activities.

  • Chloro Group (-Cl): Positioned at the ortho- (position 2) to the acetamido group. Its electron-withdrawing nature influences the reactivity of the aromatic ring.

  • Bromo Group (-Br): Located at the para- (position 4) to the acetamido group. This halogen provides a site for various cross-coupling reactions, making it a valuable synthetic handle.

The combination of these groups on the phenyl ring creates a specific electronic and steric environment that dictates its reactivity in further synthetic transformations.

Canonical SMILES: CC(=O)NC1=C(C=C(C=C1)Br)Cl[3][4] InChI Key: MITWNEIUIPGZKR-UHFFFAOYSA-N[1][2][3]

Recommended Synthesis Protocol: Acetylation of 4-Bromo-2-chloroaniline

The most direct and common laboratory-scale synthesis of this compound involves the N-acetylation of the corresponding aniline precursor, 4-bromo-2-chloroaniline. This electrophilic substitution reaction is robust and typically high-yielding.

Principle of the Method

The lone pair of electrons on the nitrogen atom of 4-bromo-2-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent (e.g., acetyl chloride or acetic anhydride). A mild base is used to neutralize the acidic byproduct (HCl or acetic acid) generated during the reaction, driving the equilibrium towards product formation.

Materials and Reagents
  • 4-Bromo-2-chloroaniline (Substrate)

  • Acetyl Chloride (Reagent)

  • Triethylamine (Base)

  • Dichloromethane (DCM, Anhydrous) (Solvent)

  • 1M Hydrochloric Acid (HCl) (Aqueous wash)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (Aqueous wash)

  • Brine (Saturated NaCl solution) (Aqueous wash)

  • Anhydrous Magnesium Sulfate (MgSO₄) (Drying agent)

  • Ethanol (Recrystallization solvent)

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-chloroaniline (1 equivalent). Dissolve the starting material in anhydrous dichloromethane (approx. 10 volumes).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution. Cool the flask to 0°C in an ice-water bath.

    • Expert Insight: Using a slight excess of triethylamine ensures that all generated HCl is quenched, preventing potential side reactions and protonation of the starting aniline, which would render it non-nucleophilic.

  • Addition of Acetylating Agent: While stirring vigorously at 0°C, add acetyl chloride (1.05 equivalents) dropwise via a syringe over 10-15 minutes.

    • Expert Insight: A slow, dropwise addition is critical to control the exothermic nature of the acylation reaction and prevent the formation of di-acylated byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Expert Insight: The acidic wash removes unreacted triethylamine, while the basic wash removes any excess acetyl chloride and the acidic byproduct. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from hot ethanol.

    • Dissolve the crude product in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization and Quality Control Workflow

To ensure the identity and purity of the synthesized this compound, a standard characterization workflow should be employed. This validates the success of the synthesis and ensures the material is suitable for subsequent steps.

G cluster_synthesis Synthesis & Purification cluster_validation Validation synthesis Crude Product (Post-Workup) purification Recrystallization (Ethanol) synthesis->purification product Purified Crystalline Product purification->product mp Melting Point (151-152°C) product->mp nmr ¹H NMR Spectroscopy final Structure Confirmed Purity ≥98% mp->final ms Mass Spectrometry (m/z ≈ 247, 249, 251) nmr->final ftir FTIR Spectroscopy ms->final ftir->final

Caption: Synthesis, Purification, and Characterization Workflow.

  • Melting Point Analysis: A sharp melting point close to the literature value (151-152°C) is a strong indicator of high purity.[4]

  • ¹H NMR Spectroscopy: Confirms the molecular structure by showing characteristic peaks for the aromatic protons, the NH proton, and the methyl protons, with appropriate chemical shifts and coupling patterns.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom, with major peaks corresponding to the molecular ion [M, M+2, M+4].

  • FTIR Spectroscopy: Will show characteristic absorption bands for the N-H stretch (around 3250-3300 cm⁻¹) and the amide C=O stretch (around 1660-1680 cm⁻¹).

Safety and Handling

  • Hazard Statements: Causes skin and serious eye irritation.[1] May be harmful if swallowed and may cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

  • Personal Protective Equipment (PPE): A lab coat, safety glasses, and chemical-resistant gloves are mandatory when handling this compound. All manipulations should be performed within a certified chemical fume hood.

Conclusion

This compound is a key chemical intermediate whose synthesis is straightforward and reliable. The protocol detailed in this guide provides a robust method for its preparation, and the accompanying characterization workflow ensures the production of high-purity material. Proper adherence to safety protocols is essential when handling this and all related chemicals.

References

A Technical Guide to N-(4-Bromo-2-chlorophenyl)acetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-(4-Bromo-2-chlorophenyl)acetamide is a halogenated aromatic amide that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its disubstituted phenyl ring, featuring both bromine and chlorine atoms, along with the reactive acetamide group, provides a versatile scaffold for further chemical modification. This guide offers a comprehensive technical overview intended for researchers and drug development professionals. It details the compound's verified chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic insights, key applications, and essential safety and handling procedures. The information is grounded in authoritative sources to ensure scientific integrity and practical utility in a laboratory setting.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of all subsequent research and development. This section provides the verified nomenclature and structural identifiers for this compound.

2.1 IUPAC Name and Structure Verification

The formal name for the compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1][2][3][4] This name precisely describes an acetamide group (CH₃C(=O)NH-) attached to the nitrogen of a 4-bromo-2-chloroaniline moiety.

2.2 Chemical Identifiers

For unambiguous identification across databases and regulatory documents, a set of standard identifiers is used. These are summarized in the table below.

IdentifierValueSource(s)
CAS Number 3460-23-9[1][3][5][6]
Molecular Formula C₈H₇BrClNO[3][5][6]
Molecular Weight 248.50 g/mol [2][5]
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)Br)Cl[2][4]
InChI Key MITWNEIUIPGZKR-UHFFFAOYSA-N[1][3][5]
Synonyms 4'-Bromo-2'-chloroacetanilide, 4-Bromo-2-chloroacetanilide[2][4][5]

2.3 Logical Relationship of Identifiers

The various chemical identifiers are distinct but interconnected representations of the same unique molecular structure. This relationship ensures that whether a researcher queries by CAS number, IUPAC name, or SMILES string, they are referencing the identical chemical entity.

cluster_structure Molecular Structure cluster_identifiers Chemical Identifiers Structure C₈H₇BrClNO IUPAC IUPAC Name This compound IUPAC->Structure CAS CAS Number 3460-23-9 CAS->Structure SMILES SMILES CC(=O)NC1=C(C=C(C=C1)Br)Cl SMILES->Structure InChIKey InChIKey MITWNEIUIPGZKR-UHFFFAOYSA-N InChIKey->Structure

Caption: Relationship between the core molecular structure and its primary identifiers.

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectral data of a compound is essential for its handling, purification, and structural confirmation.

3.1 Physical Properties

PropertyValueSource(s)
Appearance White to cream crystals or crystalline powder.[3]
Melting Point 150-157 °C[3][7][8]
Boiling Point 367.8 °C at 760 mmHg (Predicted)[7]
Solubility Soluble in hot methanol.[8]

3.2 Spectroscopic Data for Structural Elucidation

Structural confirmation after synthesis is non-negotiable. Authoritative databases confirm the availability of key spectral data for this compound.[2]

  • Mass Spectrometry (MS): GC-MS data is available and would be used to confirm the molecular weight (M/Z) and isotopic pattern characteristic of a compound containing both bromine and chlorine.

  • Infrared (IR) Spectroscopy: IR spectra provide confirmation of key functional groups, such as the N-H stretch, the amide C=O stretch, and aromatic C-H and C=C vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly detailed in the initial search, ¹H and ¹³C NMR would be the definitive methods to confirm the precise arrangement of protons and carbons, including the substitution pattern on the aromatic ring.

Synthesis Protocol: Electrophilic Bromination

A reliable synthesis is critical for obtaining high-purity material for research. The following protocol is adapted from established methods for the regioselective halogenation of activated aromatic rings.[9]

4.1 Principle of the Reaction

This synthesis proceeds via electrophilic aromatic substitution. The starting material, N-(2-chlorophenyl)acetamide, contains an acetamido group, which is a powerful ortho-, para-director and an activating group. The existing chlorine atom at the 2-position sterically hinders one ortho position, while the other ortho position (6-position) is electronically disfavored. This leaves the para-position (4-position) as the most favorable site for electrophilic attack. The reagent system of Selectfluor and hydrobromic acid (HBr) generates an in situ electrophilic bromine species (e.g., Br⁺) which then attacks the electron-rich aromatic ring at the 4-position to yield the desired product.

4.2 Detailed Experimental Workflow

Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory with appropriate safety measures.

  • Reagent Preparation: In a suitable reaction vessel (e.g., a 50 mL round-bottom flask) equipped with a magnetic stir bar, suspend N-(2-chlorophenyl)acetamide (0.5 mmol, 75 mg) in 3.0 mL of deionized water.

  • Initiation of Reaction: To the stirred suspension, add Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (0.6 mmol, 213 mg).

  • Catalyst Addition: Carefully add 40% aqueous hydrobromic acid (HBr) (0.08 mL, 0.55 mmol) to the mixture.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (often within 5-10 minutes).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2.0 mL) to neutralize any unreacted bromine, followed by 20.0 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic product with dichloromethane (CH₂Cl₂) three times (3 x 10.0 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure (rotary evaporation) to obtain the crude product.

  • Purification: Purify the resulting residue by silica gel column chromatography, using an eluent system such as petroleum ether-ethyl acetate (e.g., 6:1 v/v), to afford the pure this compound as a white solid.[9]

4.3 Synthesis Workflow Diagram

Start Start: N-(2-chlorophenyl)acetamide in Water Reagents Add Reagents: 1. Selectfluor 2. HBr (aq) Start->Reagents React Reaction: Stir at Room Temp (Monitor by TLC) Reagents->React Quench Quench: Saturated Na₂S₂O₃ (aq) React->Quench Extract Extraction: Dichloromethane (3x) Quench->Extract Dry Dry & Concentrate: Dry over Na₂SO₄ Evaporate Solvent Extract->Dry Purify Purification: Silica Gel Chromatography Dry->Purify Product Final Product: Pure this compound Purify->Product

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

4.4 Post-Synthesis Validation

The identity and purity of the synthesized product must be rigorously confirmed. This is a self-validating step. The melting point of the purified solid should be measured and compared to the literature value (150-157 °C).[3][7][8] Furthermore, spectroscopic analysis (NMR, MS, IR) should be performed to unequivocally confirm that the synthesized material matches the structure of this compound.

Applications in Pharmaceutical Research

5.1 Role as a Synthetic Building Block

This compound is primarily employed as an intermediate in the synthesis of more complex molecules.[8][9] The bromine atom is particularly useful as it can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The amide and chloro-substituents can also be further modified, making this compound a versatile starting point for constructing diverse molecular libraries.

5.2 Potential Therapeutic Relevance

While this specific compound is an intermediate, the broader class of N-phenylacetamide derivatives is well-recognized for a wide range of pharmacological and biological activities.[10] These activities include anti-bacterial, anticonvulsant, and antiviral properties.[10] The synthesis of analogs starting from this compound is therefore a relevant strategy in medicinal chemistry programs aimed at discovering new therapeutic agents.[11]

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical reagent.

6.1 GHS Hazard Classification

CategoryInformationSource(s)
Pictogram(s) GHS07 (Exclamation Mark)[2]
Signal Word Warning [1][2]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][12]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]

6.2 Recommended Handling Procedures

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Facilities should be equipped with an eyewash station and safety shower.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[12][13]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

6.3 Storage and Disposal Guidelines

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[8][12] Keep away from incompatible substances such as strong oxidizing agents.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a well-characterized chemical intermediate with significant value in pharmaceutical and chemical research. Its defined IUPAC nomenclature, established physicochemical properties, and straightforward synthesis make it a reliable building block for drug discovery and development. Proper understanding and implementation of the handling, safety, and storage protocols outlined in this guide are essential for its safe and effective use in a professional scientific setting.

References

An In-depth Technical Guide to the Key Spectral Data of N-(4-Bromo-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the essential spectral data for the characterization of N-(4-Bromo-2-chlorophenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to this specific molecule. Beyond a mere presentation of data, this guide illuminates the rationale behind the spectroscopic techniques and the interpretation of their results, ensuring a deeper understanding of the compound's structural features.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₇BrClNO, is a halogenated aromatic amide.[1][2] Compounds within this class are of significant interest in medicinal chemistry and material science due to their diverse biological activities and potential as building blocks in organic synthesis. Accurate structural elucidation is paramount for understanding its reactivity, and spectroscopic methods are the cornerstone of this characterization. This guide provides the key spectral data necessary for the unambiguous identification and quality control of this compound.

I. Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with its substituted aromatic ring and acetamide side chain, gives rise to a unique spectral fingerprint. The presence of bromine and chlorine isotopes will be particularly evident in the mass spectrum. The aromatic protons and the amide proton will provide distinct signals in the ¹H NMR spectrum, while the different carbon environments will be resolved in the ¹³C NMR spectrum. The functional groups, specifically the amide C=O and N-H bonds, will show characteristic absorption bands in the IR spectrum.

II. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and their number.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.3Doublet1HAr-H
~ 7.6Doublet of Doublets1HAr-H
~ 7.4Doublet1HAr-H
~ 7.9Singlet (broad)1HN-H
~ 2.2Singlet3H-COCH₃

Note: The predicted chemical shifts are based on the analysis of similar structures and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample without containing protons that would interfere with the spectrum.

  • Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters on a 400 MHz or 500 MHz spectrometer are typically sufficient.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Causality in Experimental Choices
  • Solvent Selection: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, thus not obscuring the signals from the analyte. The choice between CDCl₃ and DMSO-d₆ can be influenced by the solubility of the compound and the desire to observe the N-H proton, which is often more clearly resolved in DMSO-d₆ due to reduced exchange rates.

  • Field Strength: Higher field strength magnets (e.g., 500 MHz vs. 300 MHz) provide better resolution of complex splitting patterns, which is particularly useful for substituted aromatic systems.

III. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give a distinct signal.

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~ 168C=O (Amide)
~ 135Ar-C
~ 132Ar-C
~ 130Ar-C
~ 129Ar-C
~ 125Ar-C
~ 122Ar-C
~ 24-COCH₃

Note: These are predicted values and can vary with experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

IV. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 3300MediumN-H Stretch (Amide)
~ 1670StrongC=O Stretch (Amide I)
~ 1550MediumN-H Bend (Amide II)
~ 1600-1450Medium-WeakC=C Stretch (Aromatic)
~ 800-600StrongC-Br, C-Cl Stretch
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common technique for solid samples that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for characteristic absorption bands.

V. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrum Data
m/zRelative Intensity (%)Assignment
247/249/251Variable[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular Ion Cluster)
205/207Variable[M - C₂H₂O]⁺
170/172Variable[M - C₂H₂O - Cl]⁺ or [M - C₂H₂O - Br]⁺
Interpretation of Isotopic Patterns

The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak. The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will have a distinctive intensity pattern that confirms the presence of one bromine and one chlorine atom.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC system, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting ions are separated by their mass-to-charge ratio and detected.

VI. Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_data Data Interpretation prep Prepare Sample in Deuterated Solvent HNMR Acquire ¹H NMR prep->HNMR IR Acquire ATR-IR MS Acquire GC-MS CNMR Acquire ¹³C NMR HNMR->CNMR interpret_H Proton Environment HNMR->interpret_H interpret_C Carbon Skeleton CNMR->interpret_C interpret_IR Functional Groups IR->interpret_IR interpret_MS Molecular Weight & Formula MS->interpret_MS final_structure Confirm Structure interpret_H->final_structure interpret_C->final_structure interpret_IR->final_structure interpret_MS->final_structure

Caption: Workflow for Spectroscopic Analysis.

VII. Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a complete and unambiguous characterization of this compound. This guide has outlined the key spectral features and provided standardized protocols for their acquisition and interpretation. By understanding the principles behind these techniques and how to apply them, researchers can confidently verify the structure and purity of this important chemical compound.

References

Navigating the Synthesis and Handling of N-(4-Bromo-2-chlorophenyl)acetamide: A Technical Safety and Hazard Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Associated Risks

N-(4-Bromo-2-chlorophenyl)acetamide is a halogenated acetanilide derivative that serves as a valuable intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents. Its chemical structure, characterized by a substituted phenyl ring, imparts specific reactivity and, consequently, a distinct hazard profile that necessitates a thorough understanding for safe handling and utilization in a laboratory setting. This guide provides a comprehensive overview of the safety and hazard information for this compound, moving beyond a simple recitation of precautionary statements to offer insights into the causality behind recommended safety protocols. By understanding the "why," researchers can cultivate a more profound and intuitive culture of safety.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount in predicting its behavior and implementing appropriate safety measures.

PropertyValueSource
Molecular Formula C₈H₇BrClNOPubChem[1][2]
Molecular Weight 248.50 g/mol PubChem[1][2]
Appearance White to cream crystals or powderThermo Scientific Chemicals[3]
Melting Point 151-152°CChemicalBook[4]
Solubility Soluble in hot methanol (with very faint turbidity)ChemicalBook[4], Fisher Scientific
Storage Temperature Room TemperatureSigma-Aldrich[5]

The solid, crystalline nature of this compound at room temperature indicates that the primary route of exposure during handling will be through the inhalation of dust particles or direct skin and eye contact. Its solubility in organic solvents like methanol is a critical consideration for solution-based reactions and subsequent purification steps.

Section 2: GHS Classification and Hazard Analysis

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. A detailed breakdown of its hazard classification provides the basis for the recommended handling procedures.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

(Data sourced from AK Scientific, Inc.[6], PubChem[1][2])

Expert Insight: The irritant nature of this compound is attributed to its chemical structure. Halogenated aromatic compounds can interact with biological macromolecules, leading to cellular stress and inflammatory responses. The acetamide group can also undergo hydrolysis, potentially releasing chloro-bromo aniline derivatives which are known irritants. The primary hazards are acute and localized, affecting the skin, eyes, and respiratory system upon direct contact.

Section 3: Toxicology Profile

  • Skin Irritation: Direct contact can lead to inflammation, characterized by itching, scaling, reddening, or blistering.[6] The lipophilic nature of the molecule allows it to penetrate the outer layers of the skin, causing localized irritation.

  • Eye Irritation: Contact with the eyes can result in redness, pain, and potentially severe eye damage.[6] The fine particulate nature of the solid compound increases the risk of accidental eye exposure.

  • Respiratory Irritation: Inhalation of dust can irritate the lungs and respiratory system.[6] The small particle size of the powder form allows it to be easily aerosolized and inhaled, leading to irritation of the mucous membranes in the respiratory tract.

Field-Proven Insight: For halogenated acetanilides as a class, there is also a potential for sensitization with repeated exposure, although this is not explicitly stated for this particular compound in the search results. Therefore, minimizing exposure is not only about preventing acute irritation but also about reducing the risk of developing chemical sensitivities over time.

Section 4: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is the cornerstone of mitigating the risks associated with this compound.

Engineering Controls

The primary line of defense is to minimize the generation and dissemination of the chemical in the workspace.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is mandatory.[6]

  • Containment: For small-scale operations, a glove box can provide an additional layer of containment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent direct contact.

  • Eye and Face Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[6][7]

  • Skin Protection: A lab coat must be worn and kept buttoned. Chemical-resistant gloves (e.g., nitrile) should be worn when handling the compound or its solutions. Gloves must be inspected before use and changed immediately if contaminated.[6][7]

  • Respiratory Protection: If working outside of a fume hood where dust generation is possible, a NIOSH-approved respirator with a particulate filter is necessary.[7]

Handling Procedures

The following step-by-step protocol should be followed when handling solid this compound:

  • Preparation: Before starting work, ensure that the fume hood is functioning correctly and that all necessary PPE is donned. Have a spill kit and emergency contact information readily available.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • Use a spatula to carefully transfer the solid, avoiding any actions that could create dust clouds.

    • Close the container immediately after use.

  • Dissolution:

    • If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

    • Be mindful of any potential exothermic reactions, although none are specifically noted for dissolution in common lab solvents.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[6]

Storage

Proper storage is crucial for maintaining the integrity of the compound and preventing accidental exposure.

  • Container: Store in a tightly closed container to prevent the ingress of moisture and the escape of dust.[6]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

Section 5: Reactivity and Stability

Understanding the chemical reactivity of this compound is key to preventing hazardous reactions.

  • Stability: The compound is stable under recommended storage conditions.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, as this could lead to a vigorous and potentially hazardous reaction.[6]

  • Hazardous Decomposition Products: When subjected to high heat or combustion, this compound can decompose to produce toxic and corrosive gases, including carbon oxides, hydrogen bromide, hydrogen chloride, and nitrogen oxides.[6]

Expert Insight: The presence of both bromine and chlorine atoms on the phenyl ring, along with the amide linkage, makes this molecule susceptible to decomposition under high-energy conditions. The formation of hydrogen halides (HBr and HCl) during combustion is a significant concern, as these are highly corrosive to respiratory tissues and equipment.

Section 6: Emergency Procedures

A well-defined and practiced emergency response plan is critical for mitigating the consequences of an accidental exposure or spill.

Exposure Response Workflow

Caption: Workflow for responding to an accidental exposure event.

First Aid Measures

The following first aid measures should be implemented immediately following exposure.[6]

  • Inhalation:

    • Move the affected person to fresh air.

    • If breathing is difficult, administer oxygen.

    • If breathing has stopped, provide artificial respiration.

    • Seek immediate medical attention.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of running water for at least 15 minutes.

    • Remove all contaminated clothing while flushing.

    • Wash clothing before reuse.

    • If skin irritation persists, seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent further spread of the spill.

  • Clean-up:

    • Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid. Avoid generating dust.

    • Place the spilled material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Section 7: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. Do not dispose of down the drain or in the regular trash.

Conclusion

This compound is a valuable chemical intermediate with a well-defined hazard profile. Its primary risks are associated with its irritant properties, affecting the skin, eyes, and respiratory system. By understanding the underlying reasons for these hazards and implementing the detailed handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. A proactive and informed approach to safety is not a barrier to scientific progress but rather a prerequisite for it.

References

Navigating the Nomenclature of N-(4-Bromo-2-chlorophenyl)acetamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as a definitive resource for researchers, scientists, and drug development professionals on the chemical compound N-(4-Bromo-2-chlorophenyl)acetamide. Recognizing the critical importance of precise identification in scientific research, this document provides a comprehensive overview of its various synonyms, registry numbers, and key chemical properties. This guide aims to eliminate ambiguity and streamline communication within the scientific community when referencing this important chemical entity.

Unambiguous Identification: Alternate Names and Synonyms

The compound with the systematic IUPAC name This compound is known by a variety of synonyms in chemical literature, databases, and commercial catalogs.[1][2] Understanding these alternate names is crucial for conducting thorough literature searches and for accurate procurement of the substance.

The most commonly encountered synonym is 4'-Bromo-2'-chloroacetanilide .[1][2][3][4][5] This name follows the acetanilide nomenclature, where the acetylated amine is the parent structure. Other variations include referencing the acetamide group directly.[6]

Below is a comprehensive table of alternate names and identifiers for this compound.

Nomenclature Type Name/Identifier Source/Reference
IUPAC Name This compoundPubChem[1], Thermo Fisher Scientific[5]
Common Synonym 4'-Bromo-2'-chloroacetanilidePubChem[1], ChemicalBook[3], Fisher Scientific[2]
CAS Registry Number 3460-23-9CAS Common Chemistry[6], PubChem[1]
Systematic Name Acetamide, N-(4-bromo-2-chlorophenyl)-CAS Common Chemistry[6], PubChem[1]
Other Synonyms N-(2-Chloro-4-Bromophenyl)acetamideCAS Common Chemistry[6]
4-Bromo-2-chloroacetanilideChemicalBook[3], ChemBK[4]
2-chloro-4-bromo acetanilideChemicalBook[3]
2-Chlor-4-bromacetanilidPubChem[1], TCI America[2]
Depositor-Supplied N-[4-bromo-2-chlorophenyl]acetamidePubChem[1]

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, application in experimental settings, and for the interpretation of analytical data.

Property Value Source/Reference
Molecular Formula C8H7BrClNOCAS Common Chemistry[6], PubChem[1]
Molecular Weight 248.50 g/mol PubChem[1], CAS Common Chemistry
Melting Point 151-152 °CChemicalBook[3], ChemBK[4]
Appearance White to cream crystals or powderThermo Fisher Scientific[5]
Solubility Soluble in hot methanolChemicalBook[3], ChemBK[4]
InChI InChI=1S/C8H7BrClNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)CAS Common Chemistry[6], PubChem[1]
InChIKey MITWNEIUIPGZKR-UHFFFAOYSA-NCAS Common Chemistry[6], PubChem[1]
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)Br)ClPubChem[1], Thermo Fisher Scientific[5]

Synthesis Pathway Overview

A general method for the synthesis of this compound involves the bromination of a substituted acetanilide precursor. The following diagram illustrates a representative synthetic workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product N-(2-chlorophenyl)acetamide N-(2-chlorophenyl)acetamide Reaction_Vessel Stirred Suspension in Water N-(2-chlorophenyl)acetamide->Reaction_Vessel Reactant 1 Brominating_Agent Brominating Agent (e.g., HBr/Selectfluor) Brominating_Agent->Reaction_Vessel Reactant 2 Quenching Quench with Na2S2O3 (aq.) Reaction_Vessel->Quenching Reaction Mixture Extraction Organic Extraction (e.g., CH2Cl2) Quenching->Extraction Purification Silica Gel Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative method for the synthesis of the title compound.[3]

Materials:

  • N-(2-chlorophenyl)acetamide

  • Selectfluor

  • Hydrobromic acid (40% aqueous solution)

  • Water

  • Saturated sodium thiosulfate (Na2S2O3) aqueous solution

  • Dichloromethane (CH2Cl2)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel

Procedure:

  • To a stirred suspension of N-(2-chlorophenyl)acetamide (0.5 mmol) and Selectfluor (0.6 mmol) in water (3.0 mL), add hydrobromic acid (40% aqueous, 0.08 mL, 0.55 mmol).

  • Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3 (2.0 mL) and water (20.0 mL).

  • Extract the aqueous phase with CH2Cl2 (3 x 10.0 mL).

  • Combine the organic phases and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (6:1, v/v) as the eluent to yield this compound as a white solid.

Safety and Handling

This compound is classified as an irritant.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[4] Hazard statements indicate that it may be harmful if swallowed and causes skin, eye, and respiratory irritation. Store in a dry, well-ventilated place at room temperature.[3]

References

An In-depth Technical Guide to the Solubility of N-(4-Bromo-2-chlorophenyl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of N-(4-Bromo-2-chlorophenyl)acetamide, a key chemical intermediate. While quantitative solubility data for this specific compound is not widely published, this document synthesizes its known physicochemical properties with fundamental solubility principles to provide a predictive framework. Furthermore, it details the authoritative experimental methodologies required to generate precise solubility data, ensuring researchers can produce reliable and reproducible results for their specific applications.

Introduction: The Significance of this compound

This compound (CAS RN: 3460-23-9) is a substituted acetanilide derivative.[1] Compounds of this class are pivotal intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The precise arrangement of the bromo and chloro substituents on the phenyl ring, combined with the acetamide group, creates a unique combination of polarity, hydrogen bonding potential, and molecular size that dictates its interactions with various solvents.

A thorough understanding of its solubility is critical for:

  • Process Chemistry: Selecting appropriate solvents for reaction media, controlling reaction kinetics, and managing product precipitation.

  • Purification: Designing efficient crystallization processes to achieve high purity by identifying solvent systems with a steep solubility-temperature gradient.

  • Formulation Development: For final drug products, solubility in various excipients and solvent systems is a primary determinant of drug delivery and bioavailability.[2][3]

  • Analytical Chemistry: Choosing suitable diluents for chromatographic analysis (e.g., HPLC, GC) to ensure sample integrity and accurate quantification.

Physicochemical Properties & Their Impact on Solubility

The solubility of a compound is governed by its intrinsic physical and chemical properties. For this compound, the key parameters are summarized below.

PropertyValue / DescriptionInfluence on Solubility
IUPAC Name This compound-
CAS Number 3460-23-9-
Molecular Formula C₈H₇BrClNO-
Molecular Weight 248.51 g/mol [4][5]Larger molecules can be more difficult to solvate.[6]
Melting Point 151°C to 152°C[4]A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.
Structure See Figure 1The molecule possesses polar (amide, halogens) and nonpolar (aromatic ring) regions, resulting in moderate polarity.
Hydrogen Bond Donor 1 (from the N-H group of the amide)[5]Allows for strong interactions with protic and other hydrogen-bond accepting solvents (e.g., alcohols, water).
Hydrogen Bond Acceptor 1 (from the C=O group of the amide)[5]Allows for strong interactions with protic and other hydrogen-bond donating solvents (e.g., alcohols, chloroform).
Topological Polar Surface Area 29.1 Ų[5]This moderate value suggests the compound will require solvents with some degree of polarity to achieve significant solubility.
Calculated XLogP3 2.2[5]A positive LogP value indicates a preference for lipophilic (nonpolar) environments over aqueous ones, suggesting limited water solubility.

Chemical structure of this compoundFigure 1. Chemical structure of this compound.

Expert Interpretation: The molecular structure is amphiphilic, containing both polar and nonpolar regions. The amide linkage (-NH-C=O) is a key feature, capable of acting as both a hydrogen bond donor and acceptor. The aromatic ring provides a nonpolar surface, while the electronegative chlorine and bromine atoms add to the molecule's overall polarity and dipole moment. This duality suggests that the highest solubility will be achieved in solvents that can effectively interact with both the polar amide group and the halogenated aromatic ring, such as polar aprotic solvents or alcohols.

Solubility Profile: Predictive Analysis and Known Data

While a comprehensive, publicly available dataset for the solubility of this compound across a wide range of organic solvents is limited, we can make informed predictions based on chemical principles and available data points. The principle of "like dissolves like" is the guiding concept.[6][7][8]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHigh The hydroxyl (-OH) group can hydrogen bond effectively with the compound's amide group. One source notes it is soluble in hot methanol.[4]
Aprotic Polar Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Very High These solvents have strong dipole moments and can accept hydrogen bonds, allowing them to solvate both the polar and nonpolar parts of the molecule effectively.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High These solvents are of intermediate polarity. Chloroform can act as a weak hydrogen bond donor to the amide's carbonyl oxygen.
Ethers Diethyl EtherLow to Moderate Diethyl ether has low polarity and can only act as a hydrogen bond acceptor, leading to weaker interactions compared to polar aprotic solvents.
Aromatic Toluene, BenzeneLow to Moderate Solvation would be driven by van der Waals forces and potential pi-pi stacking with the compound's aromatic ring, but these solvents cannot interact with the polar amide group.
Nonpolar Hexane, HeptaneVery Low / Insoluble The large mismatch in polarity between the nonpolar solvent and the polar functional groups of the solute prevents effective solvation.
Aqueous WaterVery Low The molecule's large, nonpolar halogenated ring and a positive XLogP3 value predict poor water solubility.[5] A structurally similar compound, N-(2-bromo-4-chlorophenyl)acetamide, has a predicted water solubility of 363.92 mg/L, reinforcing this expectation.[9]

Theoretical Framework: A Deeper Look at Solubility

To move beyond the qualitative "like dissolves like" rule, more advanced models can be used for solvent selection.

Hansen Solubility Parameters (HSP)

The most powerful approach for predicting solubility is the use of Hansen Solubility Parameters.[10][11] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space."[12] The principle states that substances with similar (δD, δP, δH) coordinates will be highly miscible. The distance (Ra) between a solute and a solvent in Hansen space is calculated, and if this distance is less than the solute's interaction radius (R0), solubility is predicted.[12] For a researcher, determining the HSP of this compound through systematic testing with a range of characterized solvents would create a powerful predictive tool for identifying optimal solvents and solvent blends for any application.[13]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To generate definitive solubility data, the Saturated Shake-Flask Method is the gold standard, recognized by regulatory bodies like the OECD and in pharmaceutical literature.[14][15][16] It is designed to measure the equilibrium or thermodynamic solubility of a compound.[2][16]

Causality Behind the Protocol

This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution at a constant temperature. Every step is critical for accuracy. Shaking ensures maximum surface area contact for dissolution, reaching equilibrium requires sufficient time for the dissolution rate to equal the precipitation rate, and precise quantification of the supernatant is essential for the final value.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of the desired organic solvent. "Excess" is critical; a solid phase must remain at the end of the experiment to ensure saturation.[16]

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is achieved.[2][15] A preliminary experiment can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a period (e.g., 1-2 hours) to let the excess solid settle.[16] For very fine suspensions, centrifugation of the sealed vials is the preferred method to separate the solid from the saturated liquid phase.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a volumetric pipette. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is crucial to avoid overestimation of solubility.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Determine the concentration of the diluted sample against a multi-point calibration curve prepared from a known stock solution of this compound. Back-calculate to find the concentration in the original saturated solution, accounting for all dilution factors. The result is typically expressed in mg/mL or g/100 mL.

Workflow Visualization

The following diagram illustrates the key stages of the Shake-Flask solubility determination protocol.

Shake_Flask_Workflow prep 1. Preparation Add excess solid to solvent equilibrate 2. Equilibration Shake at constant T for 24-72h prep->equilibrate separate 3. Phase Separation Settle or Centrifuge equilibrate->separate sample 4. Sampling & Filtration Withdraw supernatant, filter (0.22 µm) separate->sample dilute 5. Dilution Dilute sample to known volume sample->dilute quantify 6. Quantification Analyze via calibrated HPLC dilute->quantify result 7. Calculation Determine Solubility (mg/mL) quantify->result

Caption: Workflow for the Saturated Shake-Flask Solubility Method.

Conclusion

This compound is a compound of moderate polarity, with its solubility behavior dictated by the interplay between its hydrogen-bonding amide group and its halogenated aromatic ring. It is predicted to be most soluble in polar aprotic and protic organic solvents like DMF, DMSO, and alcohols, with limited solubility in nonpolar hydrocarbons and water. For drug development professionals and researchers requiring precise data, adherence to a rigorous, self-validating experimental protocol such as the Shake-Flask method is paramount. The systematic generation of such data, interpreted through frameworks like Hansen Solubility Parameters, will empower scientists to optimize processes, accelerate development timelines, and ensure the quality and efficacy of the final products derived from this important chemical intermediate.

References

An In-depth Technical Guide to the Melting Point of N-(4-Bromo-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the melting point of N-(4-Bromo-2-chlorophenyl)acetamide, a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document delves into the critical factors influencing the melting point of this compound, including purity, experimental methodology, and the potential for polymorphism. A detailed, field-proven protocol for the synthesis, purification, and accurate determination of the melting point is provided, alongside a discussion of best practices and potential sources of error. This guide aims to serve as an authoritative resource for the precise characterization of this compound.

Introduction to this compound

This compound, with the CAS Number 3460-23-9, is a halogenated aromatic amide.[1] Its molecular structure, consisting of a substituted phenyl ring linked to an acetamide group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The melting point of a compound is a fundamental physical property that serves as a crucial indicator of its identity and purity. For a crystalline solid, a sharp and defined melting point range is indicative of high purity, while a depressed and broad melting range typically suggests the presence of impurities.[2] Therefore, the accurate determination of the melting point of this compound is paramount for quality control and to ensure the reliability of subsequent synthetic transformations.

Factors Influencing the Melting Point

The observed melting point of this compound can be influenced by several factors. A thorough understanding of these is essential for accurate and reproducible measurements.

Purity

The presence of impurities is the most common cause of a depressed and broadened melting point range.[2] Impurities disrupt the crystal lattice of the solid, requiring less energy to overcome the intermolecular forces holding the molecules together. Therefore, meticulous purification of this compound is critical for obtaining a sharp and accurate melting point.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. Acetanilide and its derivatives are known to exhibit polymorphism. While specific crystallographic data for this compound was not found in a search of the Cambridge Structural Database, the observed range in reported melting points from various commercial suppliers may be indicative of the presence of different polymorphic forms.[3] Further investigation using techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) would be required to confirm the existence of polymorphs for this specific compound.

Experimental Technique

The accuracy of the melting point determination is highly dependent on the experimental technique employed. Key factors include the rate of heating, the calibration of the thermometer, and proper sample preparation. A rapid heating rate can lead to a lag between the temperature of the heating block and the actual temperature of the sample, resulting in an erroneously high and broad melting point range.

Reported Melting Point Values

A review of commercially available this compound from various suppliers reveals a melting point range generally between 150°C and 157°C. This variation underscores the importance of the factors discussed above.

Melting Point Range (°C)SourcePurity (%)
150.0 - 157.0Thermo Scientific Chemicals98+
151 - 152Alfa ChemistryNot Specified
152StenutzNot Specified
151TCI America™≥98.0 (GC)

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, purification, and accurate melting point determination of this compound.

Synthesis of this compound

This protocol is adapted from general procedures for the acetylation of anilines.

Materials:

  • 4-Bromo-2-chloroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Stir bar and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve 4-bromo-2-chloroaniline in a minimal amount of glacial acetic acid.

  • Slowly add a slight molar excess of acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker of cold water with stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Air-dry the crude this compound.

Synthesis_Workflow cluster_synthesis Synthesis Reactants 4-Bromo-2-chloroaniline + Acetic Anhydride Reaction Reflux in Glacial Acetic Acid Reactants->Reaction Acetylation Precipitation Precipitate in Cold Water Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Air Dry Filtration->Drying Crude_Product Crude_Product Drying->Crude_Product Crude This compound

Caption: Synthesis workflow for this compound.

Purification by Recrystallization

Recrystallization is a crucial step to obtain a pure product with a sharp melting point.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture on a hot plate with swirling until the solid dissolves completely.

  • If the solution is colored, a small amount of activated charcoal can be added to decolorize it, followed by hot filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified product should form.

  • Once crystal formation appears complete, place the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals thoroughly in a vacuum oven.

Recrystallization_Workflow cluster_purification Purification Crude Crude Product Dissolve Dissolve in Hot Ethanol Crude->Dissolve Cool Slow Cooling Dissolve->Cool Crystallize Crystallization Cool->Crystallize Filter_Wash Filter & Wash with Cold Ethanol Crystallize->Filter_Wash Dry Vacuum Dry Filter_Wash->Dry Pure_Product Pure_Product Dry->Pure_Product Pure This compound

References

Methodological & Application

The Strategic Utility of N-(4-Bromo-2-chlorophenyl)acetamide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the intricate landscape of pharmaceutical research and drug development, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). N-(4-Bromo-2-chlorophenyl)acetamide, a halogenated acetanilide derivative, has emerged as a key building block, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. Its utility is particularly pronounced in the synthesis of heterocyclic compounds and other scaffolds that form the core of numerous therapeutic agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of pharmaceutical intermediates, providing detailed protocols and insights into the underlying chemical principles.

The strategic importance of this compound lies in its trifunctional nature. The bromo and chloro substituents on the phenyl ring, along with the acetamido group, provide multiple handles for synthetic transformations. The differential reactivity of the aryl bromide and aryl chloride moieties, particularly in palladium-catalyzed cross-coupling reactions, allows for sequential and site-selective modifications. This feature is invaluable for building molecular complexity in a controlled manner, a cornerstone of modern medicinal chemistry.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its safe and effective use in a laboratory setting.

PropertyValueReference
CAS Number 3460-23-9[1]
Molecular Formula C8H7BrClNO[1]
Molecular Weight 248.51 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 150-154 °C[2]
Purity ≥98%[1]

Safety Information: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS).[3][4]

Synthesis of this compound: A Standard Protocol

The synthesis of this compound is typically achieved through the acylation of 4-bromo-2-chloroaniline with acetyl chloride or acetic anhydride. The following protocol provides a reliable method for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromo-2-chloroaniline

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-chloroaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of acetyl chloride with atmospheric moisture.

  • 0 °C Reaction Temperature: The acylation reaction is exothermic; cooling controls the reaction rate and minimizes side product formation.

  • Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Aqueous Work-up: The acid wash removes unreacted amine and triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

Application in Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The presence of an aryl bromide in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are fundamental in pharmaceutical synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[5][6]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction enables the coupling of the aryl bromide with a variety of organoboron reagents, introducing new carbon-based functionalities. This is particularly useful for constructing biaryl scaffolds, which are prevalent in many drug molecules.

Suzuki_Miyaura_Workflow Start This compound Reaction Suzuki-Miyaura Coupling (Inert Atmosphere, Solvent, Heat) Start->Reaction Reagents Arylboronic Acid or Ester Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product N-(4-Aryl-2-chlorophenyl)acetamide (Pharmaceutical Intermediate) Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane and water (4:1 mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the Pd(PPh3)4 catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-(4-phenyl-2-chlorophenyl)acetamide.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine. This reaction is a powerful tool for synthesizing anilines and their derivatives, which are common substructures in pharmaceuticals.[5]

Buchwald_Hartwig_Workflow Start This compound Reaction Buchwald-Hartwig Amination (Inert Atmosphere, Solvent, Heat) Start->Reaction Reagents Primary or Secondary Amine Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, SPhos) Base (e.g., NaOtBu, K3PO4) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product N-(4-Amino-substituted-2-chlorophenyl)acetamide (Pharmaceutical Intermediate) Purification->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.

  • Add anhydrous toluene, followed by morpholine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford N-(2-chloro-4-morpholinophenyl)acetamide.

Conclusion: A Versatile Intermediate for Modern Drug Discovery

This compound stands out as a highly valuable and versatile intermediate in the pharmaceutical industry. Its strategically positioned functional groups allow for selective and sequential transformations, making it an ideal starting material for the synthesis of complex molecules. The robust and well-established protocols for its use in key bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, provide medicinal chemists with a reliable platform for the rapid generation of diverse compound libraries and the efficient synthesis of targeted drug candidates. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a critical component of successful drug discovery and development programs.

References

Application Notes & Protocols: N-(4-Bromo-2-chlorophenyl)acetamide as a Versatile Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract & Strategic Overview

N-(4-Bromo-2-chlorophenyl)acetamide is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its utility stems from the orthogonal reactivity of its three key functional groups: a highly reactive aryl bromide, a less reactive aryl chloride, and a directing/participatory acetamide group. This strategic arrangement allows for sequential, site-selective modifications, making it an ideal starting material for constructing complex heterocyclic systems. The aryl bromide is amenable to a wide array of palladium-catalyzed cross-coupling reactions, serving as the primary handle for introducing molecular diversity. The adjacent acetamide group can act as a directing group or be incorporated into a newly formed ring system. The sterically hindered and less reactive aryl chloride offers a site for subsequent transformations. This guide provides detailed protocols and mechanistic insights for leveraging this compound in the synthesis of high-value heterocyclic compounds, such as substituted anilines and quinazolinones, which are prevalent motifs in pharmacologically active molecules.[3][4][5]

Core Application: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with exceptional efficiency and scope.[6][7] For this compound, this reaction offers a reliable method to selectively displace the bromide with a primary or secondary amine, leaving the chloride intact for potential downstream modifications. This selectivity is rooted in the greater reactivity of aryl bromides compared to aryl chlorides in the palladium catalytic cycle.

Causality & Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical; it stabilizes the palladium(0) active catalyst and facilitates the rate-limiting oxidative addition and the final reductive elimination steps, which can be challenging for sterically hindered substrates.[3][8]

Workflow for Buchwald-Hartwig Amination

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, amine, Pd catalyst, ligand, and base in a vial B Add anhydrous toluene under inert atmosphere (N2 or Ar) A->B C Heat reaction mixture (e.g., 100-110 °C) B->C D Monitor progress by TLC or LC-MS C->D E Cool to RT, dilute with ethyl acetate D->E F Filter through Celite to remove Pd E->F G Wash with water and brine F->G H Dry organic layer (Na2SO4), concentrate G->H I Purify by column chromatography H->I G A This compound B Suzuki Coupling (R-B(OH)2, Pd catalyst) A->B Step 1: C-C Coupling C N-(4-Aryl-2-chlorophenyl)acetamide B->C D Amide Hydrolysis (HCl, heat) C->D Step 2: Deprotection E 4-Aryl-2-chloroaniline D->E F Condensative Cyclization (e.g., with an orthoester or acid chloride) E->F Step 3: Ring Formation G Substituted Quinazolinone F->G

References

Application Notes & Protocols: Strategic Synthetic Routes Utilizing N-(4-Bromo-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Bromo-2-chlorophenyl)acetamide is a pivotal intermediate in modern synthetic chemistry, offering a strategically functionalized scaffold for constructing complex molecular architectures. Its utility stems from the differentiated reactivity of its two halogen substituents—the aryl bromide and aryl chloride—and the synthetic potential of the acetamide group. This guide provides an in-depth exploration of key synthetic transformations centered on this versatile building block. We delve into the mechanistic underpinnings and provide field-tested protocols for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are foundational for creating novel carbon-carbon and carbon-nitrogen bonds. These reactions are instrumental in the development of new pharmaceutical agents and advanced materials.[1][2][3] This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this substrate in their synthetic campaigns.

Introduction: The Strategic Value of this compound

This compound serves as a cornerstone intermediate for the synthesis of a wide array of high-value organic compounds.[1] The molecule's structure is distinguished by two key features that enable selective and sequential functionalization:

  • Orthogonally Reactive Halogen Sites : The aryl bromide (C-Br) bond is significantly more reactive towards palladium-catalyzed oxidative addition than the more robust aryl chloride (C-Cl) bond. This reactivity differential allows for selective coupling at the C4-position while leaving the C2-position available for subsequent transformations.

  • The Acetamide Moiety : This group acts as a directing group in certain reactions and can be a precursor to an aniline, or it can participate in hydrogen bonding within a final target molecule, a feature often crucial for biological activity.

These characteristics make it an attractive starting material for generating libraries of compounds in drug discovery programs, particularly in oncology and inflammatory disease research.[4]

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 3460-23-9[5][6]
Molecular Formula C₈H₇BrClNO[6][7]
Molecular Weight 248.51 g/mol [6][7]
Appearance White to off-white solidGeneral Knowledge
IUPAC Name This compound[8]
Storage Sealed in a dry place at room temperature[5][8]
Visualization of the Core Structure

The diagram below highlights the key functional groups and reactive sites of the title compound.

Caption: Structure of this compound.

Foundational Synthetic Transformations: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are the most powerful and versatile tools for the functionalization of this compound.[9][10] The disparate reactivity of the C-Br and C-Cl bonds allows for selective transformations, making this substrate ideal for building molecular complexity in a controlled manner.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl halide and an organoboron species.[11] For this compound, this reaction proceeds selectively at the more reactive C-Br bond.

Causality & Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-Br bond, which has a lower bond dissociation energy than the C-Cl bond.[10][11] This is typically the rate-determining step. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[11]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pdx_l2 Ar-Pd(II)Br(L₂) oxidative_addition->ar_pdx_l2 transmetalation Transmetalation ar_pdx_l2->transmetalation ar_pd_r_l2 Ar-Pd(II)R'(L₂) transmetalation->ar_pd_r_l2 reductive_elimination Reductive Elimination ar_pd_r_l2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' reductive_elimination->product reagents1 Ar-Br reagents1->oxidative_addition reagents2 R'-B(OR)₂ + Base reagents2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective arylation at the C4-position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Pd(PPh₃)₄ (3-5 mol%) or other Pd(0) source

  • K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.[12]

  • Catalyst Addition: Add the palladium catalyst under a counterflow of argon or nitrogen.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 70-90 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.[12]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-chloro-N-acetylaniline derivative.[1]

Data Summary: Representative Suzuki Coupling Conditions

Aryl Halide SubstrateBoronic AcidPd-Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane80Good
4-BromoacetophenonePhenylboronic acidPd(II)-N₂O₂ cat (0.25)K₂CO₃DMA100Excellent
2-bromo-4-chlorophenyl-2-bromobutanoatePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane8078

(Data adapted from studies on structurally similar substrates to provide a guideline for optimization).[12][13][14]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is otherwise challenging.[15] This reaction is essential for synthesizing aryl amines, which are prevalent in pharmaceuticals.[2] Again, the reaction occurs selectively at the C-Br bond.

Causality & Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition of Pd(0) to the C-Br bond.[15] The key difference is the subsequent step where the amine coordinates to the Pd(II) center. A strong, non-coordinating base is required to deprotonate the amine, forming a palladium-amido complex. This complex then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[15] The choice of ligand is critical; sterically bulky phosphine ligands (e.g., XPhos, RuPhos) accelerate the reductive elimination step and are crucial for high yields.[2]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pdx_l2 Ar-Pd(II)Br(L₂) oxidative_addition->ar_pdx_l2 amine_coordination Amine Coordination & Deprotonation ar_pdx_l2->amine_coordination ar_pd_nr2_l2 Ar-Pd(II)NR'₂(L₂) amine_coordination->ar_pd_nr2_l2 reductive_elimination Reductive Elimination ar_pd_nr2_l2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'₂ reductive_elimination->product reagents1 Ar-Br reagents1->oxidative_addition reagents2 HNR'₂ + Base reagents2->amine_coordination

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Protocol: Selective Buchwald-Hartwig Amination

This protocol provides a general procedure for coupling with primary or secondary amines.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dried reaction vessel.[16]

  • Reagent Addition: Add this compound, followed by the anhydrous solvent and then the amine.

  • Reaction: Seal the vessel and heat with stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.[16] Microwave irradiation can also be employed to accelerate the reaction.[17]

  • Workup: After completion, cool the mixture to room temperature. Carefully quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the crude product by column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions

AminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100Good to Excellent
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene110~85-95%
n-ButylaminePd(OAc)₂ (1)RuPhos (2)K₃PO₄ (2.0)1,4-Dioxane100~80-90%

(Data adapted from amination of N-(4-bromophenyl)-4-chlorobenzamide, a structurally related substrate).[2]

Advanced Applications: Synthesis of Heterocyclic Scaffolds

The derivatives of this compound are excellent precursors for constructing medicinally relevant heterocyclic systems, such as benzimidazoles.[18][19]

Conceptual Workflow: Benzimidazole Synthesis

Benzimidazoles are typically synthesized via the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[19] A plausible, albeit multi-step, route starting from our substrate is outlined below.

workflow start This compound step1 Buchwald-Hartwig Amination (e.g., with NH₃ equivalent) start->step1 intermediate1 N-(2-Amino-4-bromophenyl)acetamide step1->intermediate1 step2 Acid-catalyzed Cyclization intermediate1->step2 product 6-Bromo-2-methyl-1H-benzimidazole step2->product

Caption: A conceptual workflow for benzimidazole synthesis.

Protocol: Synthesis of 6-Bromo-2-methyl-1,3-benzothiazole (An Analogous Heterocycle)

Materials:

  • 4-bromo-2-chloro-N-acetylaniline (1 equiv)

  • Lawesson's reagent (0.5 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-chloro-N-acetylaniline in anhydrous toluene.

  • Reagent Addition: Add Lawesson's reagent portion-wise to the solution.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography (eluent: petroleum ether-ethyl acetate) to afford the target benzothiazole.

Expertise & Causality: This reaction proceeds via a thionation of the acetamide carbonyl group, followed by an intramolecular cyclization (a Pictet-Spengler type reaction) where the sulfur nucleophilically attacks the aromatic ring, displacing the chlorine atom, to form the thiazole ring.

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. The distinct reactivity of its halogen atoms enables selective and sequential functionalization through robust and well-established palladium-catalyzed cross-coupling reactions. This guide has provided detailed, evidence-based protocols and mechanistic insights for Suzuki-Miyaura and Buchwald-Hartwig reactions, which are critical for the synthesis of novel compounds for pharmaceutical and materials science applications. The potential for these derivatives to be converted into complex heterocyclic systems further underscores the strategic importance of this intermediate. Researchers are encouraged to use these protocols as a starting point for their own synthetic explorations.

References

Application Notes and Protocols for the Acylation of 4-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the N-acylation of 4-bromo-2-chloroaniline, a critical transformation in the synthesis of various pharmaceutical and agrochemical intermediates. We present two robust protocols utilizing common acylating agents, acetic anhydride and acetyl chloride, and delve into the mechanistic underpinnings of the reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure procedural success and high product purity.

Introduction and Significance

4-Bromo-2-chloroaniline is a substituted aniline that serves as a versatile building block in organic synthesis. Its acylation, specifically acetylation, is a fundamental step to produce N-(4-bromo-2-chlorophenyl)acetamide. This product is a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes. The acylation of the amino group is often performed to moderate its activating effect and to protect it during subsequent electrophilic aromatic substitution reactions.[1][2] The resulting amide is less susceptible to oxidation and side reactions compared to the free amine.[3]

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of 4-bromo-2-chloroaniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or acetyl chloride). This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a leaving group (acetate or chloride ion) and resulting in the formation of the N-acylated product. The presence of a base is often beneficial to neutralize the acidic byproduct (acetic acid or hydrochloric acid), driving the reaction to completion.[4]

Acylation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline 4-Bromo-2-chloroaniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Intermediate Product This compound Intermediate->Product Collapse & Elimination Byproduct Leaving Group (e.g., Acetate) Intermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism for the acylation of 4-bromo-2-chloroaniline.

Comparative Overview of Acylation Protocols

The choice of acylating agent and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis. Below is a summary of two common protocols.

Parameter Protocol 1: Acetic Anhydride Protocol 2: Acetyl Chloride
Acylating Agent Acetic AnhydrideAcetyl Chloride
Base/Catalyst Sodium AcetateTriethylamine or Pyridine
Solvent Acetic Acid / WaterDichloromethane (DCM)
Temperature Room Temperature to 0 °C0 °C to Room Temperature
Reaction Time 30-60 minutes1-16 hours
Typical Yield High (>90%)High (>95%)
Key Advantage Milder reaction, less corrosive byproduct.Higher reactivity, often faster.
Key Disadvantage May require heating to initiate.Generates corrosive HCl, requires a non-protic solvent.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] 4-bromo-2-chloroaniline and its derivatives can be irritating to the skin, eyes, and respiratory tract.[7][8] Acetic anhydride and acetyl chloride are corrosive and moisture-sensitive.

Protocol 1: Acylation using Acetic Anhydride

This method is a classic and reliable approach, often favored for its simplicity and high yields.

Materials:

  • 4-Bromo-2-chloroaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Sodium Acetate

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-bromo-2-chloroaniline (1.0 eq.) in glacial acetic acid.

  • Addition of Acylating Agent: While stirring, slowly add acetic anhydride (1.1 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction is often exothermic. If necessary, gentle heating can be applied to initiate the reaction, followed by cooling to control the temperature.

  • Precipitation: After the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker containing ice-cold water. This will cause the product, this compound, to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove acetic acid and other water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Acylation using Acetyl Chloride

This protocol is suitable when a more reactive acylating agent is desired and is often performed in an inert solvent.

Materials:

  • 4-Bromo-2-chloroaniline

  • Acetyl Chloride

  • Triethylamine or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-chloroaniline (1.0 eq.) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.[9]

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq.) dropwise to the cooled, stirring solution. Maintain the temperature below 5 °C during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours, or until the reaction is complete as indicated by TLC analysis.[9]

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica gel.[11]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup Reaction Setup (Glassware, Reagents) Dissolve Dissolve 4-bromo-2-chloroaniline Setup->Dissolve Add_Reagent Add Acylating Agent & Base Dissolve->Add_Reagent React Stir at Controlled Temperature Add_Reagent->React Monitor Monitor with TLC React->Monitor Quench Quench Reaction Monitor->Quench Isolate Isolate Crude Product (Filtration/Extraction) Quench->Isolate Purify Recrystallization or Chromatography Isolate->Purify Analyze Characterization (NMR, MP, IR) Purify->Analyze

Caption: General experimental workflow for the acylation of 4-bromo-2-chloroaniline.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC indicates the presence of starting material, extend the reaction time or consider gentle heating (for the acetic anhydride method). Ensure the stoichiometry of the acylating agent is correct.

  • Low Yield: Low yields can result from product loss during work-up or recrystallization. Ensure complete precipitation and minimize transfers. In the acetyl chloride method, ensure anhydrous conditions are maintained to prevent hydrolysis of the acylating agent.

  • Product Purity: The presence of di-acylated product is a potential side reaction, though generally not favored under these conditions. If observed, purification by column chromatography is recommended. Ensure thorough washing during work-up to remove acidic or basic impurities.

Conclusion

The acylation of 4-bromo-2-chloroaniline is a straightforward yet crucial synthetic transformation. The choice between acetic anhydride and acetyl chloride protocols will depend on the specific requirements of the synthesis, available equipment, and desired scale. By following the detailed procedures and considering the mechanistic insights provided, researchers can confidently and efficiently synthesize this compound in high yield and purity, paving the way for further synthetic elaborations.

References

Application Notes & Protocols: The N-(4-Bromo-2-chlorophenyl)acetamide Scaffold as a Platform for Novel Biologically Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of N-(4-Bromo-2-chlorophenyl)acetamide derivatives.

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the this compound Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. The N-phenylacetamide moiety is one such scaffold, recognized for its role in compounds exhibiting a wide range of pharmacological activities, including anti-Helicobacter pylori, anticonvulsant, and antimicrobial properties.[1]

This guide focuses on a specific, halogenated variant: the This compound core. The strategic placement of halogen atoms—a bromine at the 4-position and a chlorine at the 2-position of the phenyl ring—significantly modulates the electronic and lipophilic properties of the molecule. This substitution pattern can enhance binding affinity to target proteins, improve metabolic stability, and influence pharmacokinetic profiles. Derivatives built upon this core have shown considerable potential as anticancer, antimicrobial, and anti-inflammatory agents, making this a fertile ground for drug discovery and development.[2][3][4]

The purpose of these application notes is to provide a comprehensive, field-proven guide for researchers. We will move beyond simple procedural lists to explain the causality behind the methods, enabling scientists to not only replicate but also adapt and troubleshoot these protocols effectively. We will cover the synthetic strategies for creating a diverse library of derivatives and provide detailed, self-validating protocols for assessing their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Synthesis Strategy: From Core Intermediate to Diverse Library

The most efficient strategy for exploring the biological potential of this scaffold is to first synthesize a versatile, reactive intermediate, which can then be elaborated into a library of final compounds. A common and effective intermediate is N-(4-Bromo-2-chlorophenyl)-2-chloroacetamide . The terminal chloroacetyl group provides a reactive electrophilic site for nucleophilic substitution by a wide array of amines, thiols, or other nucleophiles, allowing for the rapid generation of molecular diversity.

The overall synthetic workflow is a two-stage process:

  • Acylation: Synthesis of the N-(4-Bromo-2-chlorophenyl)-2-chloroacetamide intermediate from the commercially available 4-bromo-2-chloroaniline.

  • Derivatization: Nucleophilic substitution at the terminal chloroacetyl group to generate the final compound library.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Derivatization A 4-Bromo-2-chloroaniline C Acylation Reaction (Base, Anhydrous Solvent) A->C B Chloroacetyl Chloride B->C D N-(4-Bromo-2-chlorophenyl)- 2-chloroacetamide (Intermediate) C->D Purification (Recrystallization) F Nucleophilic Substitution D->F E Diverse Nucleophiles (e.g., R-NH2, R-SH) E->F G Derivative Library (Final Compounds) F->G Purification (Chromatography/Recrystallization) H Characterization (NMR, MS, IR) G->H

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 2.1: Synthesis of N-(4-Bromo-2-chlorophenyl)-2-chloroacetamide (Intermediate)

This protocol describes the acylation of 4-bromo-2-chloroaniline. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, driving it to completion. Anhydrous conditions are necessary as chloroacetyl chloride is highly reactive with water.

Materials:

  • 4-Bromo-2-chloroaniline

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve 4-bromo-2-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.

    • Causality: Dropwise addition at low temperature is essential to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate product.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2.2: General Procedure for Synthesis of Final Derivatives

This protocol details the nucleophilic substitution reaction to create the final compounds.

Materials:

  • N-(4-Bromo-2-chlorophenyl)-2-chloroacetamide (Intermediate from Protocol 2.1)

  • Selected nucleophile (e.g., substituted aniline, piperidine, morpholine) (1.5-2.0 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or Dimethylformamide (DMF)

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, combine the intermediate (1.0 eq), the chosen nucleophile (1.5 eq), and potassium carbonate (2.0 eq) in acetonitrile.

    • Causality: K₂CO₃ acts as a base to scavenge the HCl produced and can also catalyze the reaction. Acetonitrile is a good polar aprotic solvent for this type of substitution reaction.

  • Heat the mixture to reflux (approximately 82°C for acetonitrile) and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final compound using column chromatography on silica gel or by recrystallization.

  • Characterize the final pure product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.[5]

Protocols for Biological Evaluation

This section provides detailed protocols for assessing the biological activity of the synthesized derivatives. For all assays, it is critical to include appropriate controls to ensure the results are valid and interpretable.

A. Antimicrobial Activity Assessment

The initial evaluation of antimicrobial activity typically involves a screening assay to identify active compounds, followed by a quantitative assay to determine their potency.

G cluster_0 Screening (Qualitative) cluster_1 Potency (Quantitative) A Disk Diffusion Assay B Prepare bacterial lawn on agar plate C Apply compound-impregnated disk B->C D Incubate C->D E Measure Zone of Inhibition (ZOI) D->E J Determine Minimum Inhibitory Concentration (MIC) F Broth Microdilution Assay G Prepare serial dilutions of compound in 96-well plate H Add standardized bacterial inoculum G->H I Incubate H->I I->J start Synthesized Derivatives start->A start->F

Caption: Comparative workflow for antimicrobial screening and potency determination.

Protocol 3.1: Disk Diffusion Assay for Preliminary Screening

This method provides a rapid, qualitative assessment of antimicrobial activity.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile 6 mm paper disks

  • Test compounds dissolved in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL)

  • Positive control (e.g., Tetracycline solution)

  • Negative control (solvent only, e.g., DMSO)

  • Sterile swabs, micropipettes

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[6]

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply sterile paper disks to the inoculated agar surface.

  • Pipette a fixed volume (e.g., 10 µL) of each test compound solution, the positive control, and the negative control onto separate disks.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk. A larger zone indicates greater sensitivity of the microbe to the compound.

Protocol 3.2: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth.[7]

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum prepared as in Protocol 3.1, but diluted in MHB to a final concentration of approx. 5 x 10⁵ CFU/mL.

  • Test compounds and controls.

  • Resazurin solution (optional, as a viability indicator).[7]

Procedure:

  • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the test compound stock solution (at 2x the highest desired test concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Self-Validation: This creates a concentration gradient. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Add 100 µL of sterile MHB to well 12. The final volume in each well is 200 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Antimicrobial Activity | Compound ID | Solvent | Conc. (µ g/disk ) | Zone of Inhibition (mm) | MIC (µg/mL) | | :--- | :--- | :--- | :--- | :--- | | | | | S. aureus | E. coli | S. aureus | E. coli | | Derivative 1 | DMSO | 10 | 18 | 9 | 16 | >128 | | Derivative 2 | DMSO | 10 | 12 | 11 | 64 | 128 | | Tetracycline | Water | 30 | 25 | 22 | 1 | 4 | | DMSO Control | DMSO | - | 0 | 0 | - | - |

B. Anticancer Activity (Cytotoxicity) Assessment

The MTT assay is a gold-standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[8][9]

G A Seed cancer cells in 96-well plate B Incubate (24h) for adherence A->B C Treat cells with serial dilutions of compound B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) (Formazan formation) E->F G Solubilize formazan crystals (DMSO/SDS) F->G H Read Absorbance (~570 nm) G->H I Calculate % Viability & IC50 Value H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol 3.3: MTT Assay for Cell Viability and Cytotoxicity

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated control.

  • Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 2-4 hours.[8]

    • Causality: During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.[10]

  • Solubilization: Carefully aspirate the medium. For adherent cells, ensure the formazan crystals are not disturbed. Add 100 µL of solubilization solution (e.g., DMSO) to each well and place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity | Compound ID | IC₅₀ (µM) | | :--- | :--- | | | MCF-7 | A549 | | Derivative 1 | 25.4 | 42.1 | | Derivative 2 | >100 | >100 | | Doxorubicin (Control) | 0.8 | 1.2 |

C. Anti-inflammatory Activity Assessment

A widely used in vitro model for inflammation involves stimulating murine macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS) and measuring the production of inflammatory mediators like nitric oxide (NO).[12]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Pathway Signaling Cascade (MyD88, NF-κB, etc.) TLR4->Pathway iNOS iNOS Gene Expression Pathway->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Compound Test Derivative Compound->Pathway Inhibition?

Caption: Simplified pathway of LPS-induced NO production in macrophages.

Protocol 3.4: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • Test compounds

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of your test compounds for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include control wells: cells only (negative), cells + LPS (positive), and cells + compound only (to check for direct effects).

  • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Causality: The Griess reagent reacts with nitrite (a stable breakdown product of NO) to form a purple azo compound.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using the NaNO₂ solution to quantify the nitrite concentration in each sample.

    • Calculate the percentage of NO inhibition compared to the LPS-only control.

  • Self-Validation: It is essential to perform a concurrent cell viability assay (e.g., MTT, Protocol 3.3) on the same plate. A reduction in NO could be due to anti-inflammatory activity or simply cell death. True anti-inflammatory hits will reduce NO production at non-toxic concentrations.[12]

References

Application and Protocol for the Use of N-(4-Bromo-2-chlorophenyl)acetamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

This technical guide provides a comprehensive overview of the application of N-(4-Bromo-2-chlorophenyl)acetamide as a key intermediate in the synthesis of modern agrochemicals. The document is designed to offer researchers and process chemists a blend of theoretical insights and practical, step-by-step protocols to support the development of novel crop protection agents.

Introduction: The Strategic Importance of this compound in Agrochemical Design

This compound, a substituted acetanilide, has emerged as a valuable building block in the synthesis of complex agrochemicals. Its utility is primarily demonstrated in the production of insecticides belonging to the diamide class, a group of compounds known for their potent and specific activity against a range of lepidopteran pests. The specific substitution pattern of this compound—containing both bromo and chloro groups on the phenyl ring—is not arbitrary. These halogens provide crucial handles for subsequent chemical transformations and are integral to the final molecule's biological efficacy and metabolic stability.

One of the most notable applications of this intermediate is in the synthesis of Chlorantraniliprole , a widely used insecticide.[1][2] Chlorantraniliprole functions by targeting insect ryanodine receptors, leading to the uncontrolled release of calcium and subsequent muscle paralysis in susceptible pests.[3] The synthesis of this complex molecule relies on the strategic coupling of two key fragments: a pyrazolecarboxylic acid derivative and a substituted anthranilamide. This compound serves as a precursor to the latter.

Core Synthesis Pathway: From this compound to a Key Chlorantraniliprole Intermediate

The overall synthesis of Chlorantraniliprole involves the formation of an amide bond between 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.[4][5] While this compound is not directly used in the final coupling step, it is a critical starting material for producing the required substituted anthranilamide. The journey from this compound to this key intermediate involves several transformation steps.

The following diagram illustrates a plausible synthetic route, highlighting the central role of this compound.

G A This compound B Further Functionalization (e.g., methylation, hydrolysis, etc.) A->B Synthetic Steps C 2-Amino-5-chloro-N,3-dimethylbenzamide (Key Intermediate) B->C Transformation E Chlorantraniliprole C->E Amide Coupling D 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid D->E Amide Coupling

Caption: Synthetic pathway from this compound to Chlorantraniliprole.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the title compound from 2-chloroaniline, a common starting material. The procedure is based on established acylation reactions.

Reaction Scheme:

2-Chloroaniline reacts with acetic anhydride in the presence of a suitable solvent to yield N-(2-chlorophenyl)acetamide. This intermediate is then brominated to afford the final product, this compound.

A more direct, one-pot synthesis can also be employed, as detailed below.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2-chlorophenyl)acetamide169.6175 mg0.5 mmol
Selectfluor354.26213 mg0.6 mmol
Hydrobromic acid (40% aq.)80.910.08 mL0.55 mmol
Dichloromethane (CH2Cl2)84.93~30 mL-
Saturated Na2S2O3 (aq.)158.112.0 mL-
Water (H2O)18.0223.0 mL-
Petroleum Ether-As needed-
Ethyl Acetate88.11As needed-

Step-by-Step Procedure: [6]

  • To a stirred suspension of N-(2-chlorophenyl)acetamide (75 mg, 0.5 mmol) and Selectfluor (213 mg, 0.6 mmol) in water (3.0 mL), add 40% aqueous hydrobromic acid (0.08 mL, 0.55 mmol).

  • Stir the mixture at room temperature for 5 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (2.0 mL) and add water (20.0 mL).

  • Extract the aqueous phase with dichloromethane (3 x 10.0 mL).

  • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (6:1 v/v) as the eluent.

  • The final product, N-(4-bromo-2-chloro-N-acetylaniline), is obtained as a white solid (108 mg, 95% yield).[6]

Causality Behind Experimental Choices

  • Use of Selectfluor: Selectfluor is an electrophilic fluorinating agent, but in the presence of a bromide source (HBr), it facilitates an efficient bromination of the aromatic ring.

  • Quenching with Sodium Thiosulfate: This step is crucial to neutralize any unreacted bromine and other oxidizing species in the reaction mixture.

  • Silica Gel Chromatography: This is a standard purification technique in organic synthesis to separate the desired product from any unreacted starting materials or byproducts.

Visualization of the Synthetic Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend N-(2-chlorophenyl)acetamide and Selectfluor in water B Add HBr (40% aq.) A->B C Stir at room temperature (5 min) B->C D Monitor by TLC C->D E Quench with Na2S2O3 (aq.) D->E F Add water E->F G Extract with CH2Cl2 (3x) F->G H Combine organic layers G->H I Evaporate solvent H->I J Silica gel column chromatography I->J K Obtain pure product J->K

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It may cause skin, eye, and respiratory irritation. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

This compound is a strategically important intermediate in the synthesis of high-value agrochemicals like Chlorantraniliprole. The protocols and insights provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors, paving the way for the development of next-generation crop protection solutions.

References

Application Notes & Protocols: Strategic Functionalization of N-(4-Bromo-2-chlorophenyl)acetamide via Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block

N-(4-Bromo-2-chlorophenyl)acetamide is a halogenated aromatic compound that serves as a valuable and versatile intermediate in organic synthesis. Its structure is characterized by a phenylacetamide core bearing two distinct halogen substituents: a bromine atom at the 4-position and a chlorine atom at the 2-position relative to the acetamido group. This unique substitution pattern offers a platform for selective, stepwise functionalization, making it a strategic building block in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science.

The reactivity of the two halogen atoms is differentiated by the inherent bond strengths and their susceptibility to various catalytic cycles. The Carbon-Bromine (C-Br) bond is generally weaker and more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust Carbon-Chlorine (C-Cl) bond.[1] This reactivity differential allows for selective reaction at the C-Br position while leaving the C-Cl position intact for subsequent transformations. This guide provides an in-depth exploration of the primary nucleophilic reaction pathways available for this substrate, focusing on the mechanistic rationale behind protocol choices and providing detailed, field-tested methodologies.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds with aryl halides.[2][3] For this compound, these reactions proceed with high regioselectivity at the more reactive C-Br bond.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods with a milder, more versatile, and functional-group-tolerant approach.[4] This reaction is indispensable for introducing nitrogen-containing moieties, which are ubiquitous in biologically active compounds.

Mechanistic Rationale: The reaction proceeds through a catalytic cycle initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is typically the rate-limiting step. The resulting Pd(II) complex then coordinates with the amine nucleophile. A strong, non-nucleophilic base deprotonates the coordinated amine, leading to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are known to accelerate the reductive elimination step and stabilize the catalytic species.[6][7]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L₂Pd(II)(Ar)(Br) OxAdd->PdII_Aryl LigandEx Amine Coordination PdII_Aryl->LigandEx + R₂NH PdII_Amine [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ LigandEx->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • Materials: this compound, amine (e.g., morpholine, 1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Sodium tert-butoxide (NaOtBu, 1.4 equiv.), and anhydrous toluene.

  • Safety: This procedure must be performed under an inert atmosphere (Nitrogen or Argon) as phosphine ligands are air-sensitive and palladium catalysts can be pyrophoric. NaOtBu is a strong base and is corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE).[8][9]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd₂(dba)₃, XPhos, and NaOtBu.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the amine nucleophile (1.2 equiv.).

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl amine.

Amine NucleophilePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1101285-95
AnilinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1001875-85
n-HexylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)THF80880-90
Benzophenone IminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Toluene1102470-80
(Yields are representative and can vary based on reaction scale and purity of reagents. Data synthesized from general principles of Buchwald-Hartwig reactions[1][7]).
Suzuki-Miyaura Coupling: Architecting C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures prevalent in many pharmaceuticals and organic materials.[10][11]

Mechanistic Rationale: The catalytic cycle is similar to the Buchwald-Hartwig amination, involving: 1) Oxidative addition of the aryl bromide to Pd(0), 2) Transmetalation, where the organic group from a boronic acid or ester is transferred to the palladium center, and 3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The transmetalation step requires activation of the boronic acid by a base to form a more nucleophilic borate species.[12]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L₂Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + Ar'B(OH)₂ + Base PdII_Biaryl L₂Pd(II)(Ar)(Ar') Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Materials: this compound, arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (5 mol%), potassium carbonate (K₂CO₃, 2.0 equiv.), and a solvent mixture (e.g., Dioxane/Water 4:1).

  • Safety: Boronic acids can be irritants. Palladium catalysts require careful handling. Dioxane is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the arylboronic acid (1.5 equiv.) in the dioxane/water solvent mixture.

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reagent Addition: Add K₂CO₃ (2.0 equiv.) and Pd(PPh₃)₄ (5 mol%) to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approx. 90-100 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).

  • Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization to obtain the biaryl product.

Arylboronic AcidPd-Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O100690-98
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)DME85888-96
3-Pyridylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001275-85
(Yields are representative. Data synthesized from general principles of Suzuki-Miyaura reactions[10][13]).

Section 2: Copper-Catalyzed Reactions (Ullmann Condensation)

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N and C-O bonds.[14] While often requiring harsher conditions (higher temperatures) than palladium-catalyzed methods, modern advancements with ligands have made it a viable alternative, especially in specific industrial applications.[15][16]

Causality & Rationale: The Goldberg reaction, a variant of the Ullmann condensation, is used for N-arylation of amides.[14] It is particularly useful when palladium-based methods are unsuccessful or when avoiding residual palladium in the final product is critical. The mechanism is believed to involve Cu(I)/Cu(III) intermediates.[14] The choice of ligand, such as N,N'-dimethylethylenediamine (DMEDA) or various amino acids, is crucial for solubilizing the copper salt and facilitating the catalytic cycle at lower temperatures.[17]

Protocol 3: General Procedure for Ullmann N-Arylation (Goldberg Reaction)

  • Materials: this compound, N-nucleophile (e.g., imidazole, 2.0 equiv.), Copper(I) Iodide (CuI, 10 mol%), L-Proline (20 mol%), Potassium Carbonate (K₂CO₃, 2.0 equiv.), and DMSO.

  • Safety: DMSO can facilitate skin absorption of other chemicals. Handle with appropriate gloves.

  • Reaction Setup: Combine this compound (1.0 equiv.), the nucleophile, CuI, L-Proline, and K₂CO₃ in a flask.

  • Solvent Addition: Add anhydrous DMSO.

  • Reaction Conditions: Heat the mixture to 110-120 °C under an inert atmosphere with stirring.

  • Monitoring & Workup: Monitor the reaction until completion. Cool the mixture, dilute with water, and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

Section 3: Classical Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of an aryl halide by a nucleophile without a metal catalyst is known as Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale: This reaction proceeds via an addition-elimination mechanism.[18][19] The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the leaving group.[20] However, this reaction requires strong activation of the aromatic ring by potent electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[21]

For this compound, the acetamido group is not a strong enough electron-withdrawing group to sufficiently activate the ring for SNAr under typical conditions. Therefore, this pathway is generally disfavored and less synthetically useful for this substrate compared to metal-catalyzed cross-coupling reactions. It would require extremely strong nucleophiles and harsh conditions, likely leading to poor selectivity and side reactions.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Overall Synthetic Workflow

The strategic functionalization of this compound allows for the creation of a diverse library of compounds from a single, readily accessible intermediate. The choice of reaction pathway is dictated by the desired bond formation.

Overall_Workflow Substrate This compound Buchwald Buchwald-Hartwig (Pd-cat, Base, R₂NH) Substrate->Buchwald Suzuki Suzuki-Miyaura (Pd-cat, Base, Ar'B(OH)₂) Substrate->Suzuki Ullmann Ullmann Condensation (Cu-cat, Base, Nu-H) Substrate->Ullmann CN_Product C-N Bond Formation (Aryl Amines) Buchwald->CN_Product CC_Product C-C Bond Formation (Biaryls) Suzuki->CC_Product CX_Product C-N / C-O Bond Formation Ullmann->CX_Product

Caption: Key reaction pathways for this compound.

Safety & Handling

  • This compound: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Avoid breathing dust and ensure handling in a well-ventilated area.[8][9]

  • Palladium Catalysts: Many palladium salts and complexes are toxic and should be handled with care. Phosphine ligands are often air-sensitive and may be toxic.

  • Bases: Strong bases like NaOtBu, LHMDS, and alkali carbonates are corrosive. Handle with appropriate gloves and eye protection.

  • Solvents: Anhydrous solvents like toluene, dioxane, and THF are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[8]

References

Application Notes & Protocols: N-(4-Bromo-2-chlorophenyl)acetamide as a Versatile Precursor for Novel Organic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Bromo-2-chlorophenyl)acetamide is a strategically substituted aromatic compound poised for significant utility in the synthesis of advanced organic materials. The presence of differentiated halogen atoms—a reactive bromine site and a more robust chlorine site—offers a platform for selective, sequential chemical modifications. This, combined with the adaptable N-acetyl group, makes it a highly valuable building block for materials with applications in organic electronics, photovoltaics, and medicinal chemistry. This document provides an in-depth guide to the properties, synthesis, and application of this precursor, complete with detailed experimental protocols and the scientific rationale behind methodological choices.

Introduction: The Strategic Value of this compound

In the quest for novel organic materials, the design of molecular precursors is of paramount importance. This compound emerges as a precursor of significant interest due to its unique trifecta of functional handles:

  • The Bromine Atom: Located at the 4-position, the C-Br bond is a prime site for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), enabling the facile introduction of new aryl, vinyl, or alkynyl substituents.

  • The Chlorine Atom: Situated at the 2-position, the C-Cl bond is sterically hindered and less reactive than the C-Br bond in typical cross-coupling conditions. This reactivity difference allows for selective functionalization at the bromine site while leaving the chlorine available for subsequent, more forceful reaction conditions or as a permanent electronic and steric modifier.

  • The Acetamide Group: The N-acetyl group serves as a protecting group for the aniline nitrogen. It can be readily hydrolyzed under acidic or basic conditions to reveal a primary amine, which can then be used for further derivatization, such as in Buchwald-Hartwig aminations or amide bond formations.

This inherent chemical architecture allows researchers to build molecular complexity in a controlled, stepwise manner, making it an ideal starting point for the synthesis of conjugated polymers, small-molecule emitters for Organic Light-Emitting Diodes (OLEDs), components for dye-sensitized solar cells, and complex pharmaceutical intermediates.[1][2][3]

Physicochemical Properties & Safe Handling

Accurate knowledge of a precursor's properties is critical for experimental design and safety.

PropertyValueSource
IUPAC Name This compound[4][5]
CAS Number 3460-23-9[1][4][5]
Molecular Formula C₈H₇BrClNO[4][5]
Molecular Weight 248.50 g/mol [4]
Appearance White to light yellow/cream crystalline powder[1][5]
Melting Point 151-152 °C[1]
Solubility Soluble in hot methanol; limited solubility in water[1][6]

Safety & Handling: this compound should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1]

Synthesis Protocol: this compound

The following protocol details a reliable method for the synthesis of the title compound from the readily available N-(2-chlorophenyl)acetamide.

Workflow for Precursor Synthesis

start Start: N-(2-chlorophenyl)acetamide + Selectfluor in Water reagents Add catalytic HBr (40% aq.) start->reagents Step 1 reaction Stir at Room Temperature (approx. 5 min) Monitor by TLC reagents->reaction Step 2 quench Quench with sat. Na₂S₂O₃ (aq.) reaction->quench Step 3 extract Extract with Dichloromethane (CH₂Cl₂) (3x) quench->extract Step 4 purify Purify by Silica Gel Column Chromatography extract->purify Step 5 end Product: this compound (White Solid) purify->end Step 6

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the electrophilic bromination of activated aromatic rings.[1]

  • Materials:

    • N-(2-chlorophenyl)acetamide (1.0 eq)

    • Selectfluor® (1.2 eq)

    • Hydrobromic acid (HBr), 40% aqueous solution (0.1 eq)

    • Deionized water

    • Saturated sodium thiosulfate (Na₂S₂O₃) solution

    • Dichloromethane (CH₂Cl₂)

    • Silica gel for column chromatography

    • Eluent: Petroleum ether/Ethyl acetate mixture (e.g., 6:1 v/v)

  • Procedure:

    • To a round-bottom flask, add N-(2-chlorophenyl)acetamide (1.0 eq) and deionized water (approx. 40 mL per gram of starting material).

    • Add Selectfluor® (1.2 eq) to the suspension.

    • With vigorous stirring, add the catalytic amount of 40% aqueous HBr (0.1 eq).

    • Stir the mixture at room temperature. The reaction is typically rapid (5-15 minutes). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

      • Causality Note: The acetamido group is an ortho-, para-director. The ortho- position (relative to the amide) is blocked by chlorine, directing the electrophilic bromination to the para-position. HBr reacts with Selectfluor to generate an in situ electrophilic bromine species (Br⁺ equivalent), which is the active brominating agent.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. This step neutralizes any unreacted brominating agent.

    • Transfer the mixture to a separatory funnel and extract the organic product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate solvent system to yield the final product as a white solid.[1]

Application in Novel Material Synthesis: Protocols & Strategies

The true value of this compound lies in its utility as a scaffold. Below are exemplary protocols demonstrating its conversion into precursors for advanced materials.

Synthesis of Carbazole Derivatives for OLED Host Materials

Carbazole-based molecules are widely used as host materials in phosphorescent OLEDs due to their high triplet energy and good charge transport properties.[7] This protocol outlines a Suzuki cross-coupling reaction to attach a carbazole moiety.

precursor This compound reaction Suzuki Cross-Coupling - Pd(PPh₃)₄ catalyst - K₂CO₃ base - Toluene/Ethanol/H₂O solvent precursor->reaction boronic_acid Carbazole-9-yl-boronic acid (or pinacol ester) boronic_acid->reaction product Target Material: N-(4-(9H-carbazol-9-yl)-2-chlorophenyl)acetamide reaction->product Forms C-N bond

Caption: Suzuki coupling strategy for synthesizing a carbazole-based OLED precursor.

  • Materials:

    • This compound (1.0 eq)

    • 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Toluene

    • Ethanol

    • Deionized water

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the carbazole boronic ester (1.1 eq), K₂CO₃ (3.0 eq), and the palladium catalyst (0.03 eq).

      • Causality Note: A palladium(0) catalyst is essential for the oxidative addition step into the C-Br bond, initiating the catalytic cycle. The base (K₂CO₃) is required for the transmetalation step, activating the boronic ester.

    • Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

    • Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or recrystallization to obtain the desired carbazole-substituted acetanilide. This product can then be further modified, for example, by hydrolyzing the acetamide to an amine for building more complex structures.

Synthesis of Pharmaceutical Intermediates via Deprotection and Amination

The acetamide group can be removed to yield 4-bromo-2-chloroaniline, a precursor for many pharmaceutically active compounds.[1] This aniline can then undergo N-arylation.

start This compound deprotection Acid Hydrolysis (e.g., HCl, reflux) start->deprotection Step 1 intermediate Intermediate: 4-Bromo-2-chloroaniline deprotection->intermediate amination Buchwald-Hartwig Amination + Aryl Halide (Ar-X) + Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) intermediate->amination Step 2 product Final Product: N-Aryl-4-bromo-2-chloroaniline amination->product

Caption: Two-step strategy for pharmaceutical intermediate synthesis.

  • Materials:

    • This compound (1.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Aqueous sodium hydroxide (NaOH) solution

  • Procedure:

    • Suspend this compound in a mixture of ethanol and concentrated HCl.

    • Heat the mixture to reflux for 4-8 hours until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture and neutralize carefully with a cold aqueous NaOH solution until the pH is basic (~9-10).

    • Extract the resulting 4-bromo-2-chloroaniline product with an organic solvent like ethyl acetate.

    • Dry, filter, and concentrate the organic phase to yield the aniline intermediate, which can be purified by chromatography if necessary.

  • Materials:

    • 4-Bromo-2-chloroaniline (1.0 eq)

    • Aryl halide (e.g., Bromobenzene) (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • A suitable phosphine ligand (e.g., XPhos, SPhos) (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous, degassed toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, phosphine ligand, and NaOtBu.

    • Add the 4-bromo-2-chloroaniline and the aryl halide.

    • Add anhydrous, degassed toluene via syringe.

    • Seal the tube and heat the reaction mixture (e.g., 100-110 °C) for 12-24 hours.

      • Causality Note: This reaction couples an amine and an aryl halide. The bulky, electron-rich phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-N bond. The strong, non-nucleophilic base (NaOtBu) is required to deprotonate the aniline.

    • After cooling, quench the reaction with water and extract with an organic solvent.

    • Purify the crude product via column chromatography to obtain the N-arylated product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(4-Bromo-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Bromo-2-chlorophenyl)acetamide, a key intermediate in pharmaceutical and materials science research. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, improve yield, and ensure the highest purity of the final product. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction pathway for synthesizing this compound?

A1: The most prevalent and reliable method is the N-acetylation of 4-bromo-2-chloroaniline. This is an electrophilic substitution reaction where the nucleophilic amine group of the aniline attacks an acetylating agent, typically acetyl chloride or acetic anhydride. The reaction is usually conducted in an inert solvent like dichloromethane (DCM) or chloroform, often in the presence of a mild base to neutralize the acidic byproduct (HCl or acetic acid).

Q2: My reaction yield [1]is consistently low. What are the primary factors to investigate?

A2: Consistently low yields can typically be traced back to three main areas:

  • Reagent Quality: The acetylating agent (acetyl chloride or acetic anhydride) is highly susceptible to hydrolysis. Exposure to atmospheric moisture will convert it to acetic acid, rendering it unreactive. Always use freshly opened bottles or properly stored reagents.

  • Incomplete Reaction: The starting aniline is electronically deactivated due to the presence of two electron-withdrawing halogens (Br and Cl). This reduces the nucleophilicity of the amino group, potentially slowing the reaction. Monitoring the reaction v[2][3]ia Thin Layer Chromatography (TLC) is critical to ensure all the starting material has been consumed.

  • Workup & Purification Losses: The product may have slight solubility in the aqueous layers during extraction, or the chosen recrystallization solvent may not be optimal, leading to significant product loss.

Q3: Why is a base, suc[4]h as pyridine or triethylamine, necessary in the reaction?

A3: When using acetyl chloride, the reaction produces one equivalent of hydrochloric acid (HCl). When using acetic anhydride, one equivalent of acetic acid is produced. The base is crucial for neutralizing this acidic byproduct. If left unneutralized, the acid will protonate the starting aniline's amino group, forming an unreactive ammonium salt (-NH3+), which halts the acetylation reaction.

Troubleshooting Gu[3][5]ide: From Problem to Solution

This section addresses specific issues encountered during the synthesis and purification process in a direct question-and-answer format.

Observable IssuePotential Cause(s)Recommended Solutions & Explanations
Low or No Product Formation (Confirmed by TLC/LC-MS)1. Inactive Acetylating Agent: Acetyl chloride/anhydride has hydrolyzed to acetic acid. 2. Insufficient Base: The aniline starting material has been protonated by the acidic byproduct, stopping the reaction. 3. Low Reactivity: The electron-withdrawing groups on the aniline slow the reaction rate significantly.1. Use a fresh bottle of the acetylating agent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Use at least 1.1 equivalents of a tertiary amine base like triethylamine or pyridine to ensure complete acid scavenging. 3. Consider a slight[5] increase in reaction temperature (e.g., from 0 °C to room temperature) or extending the reaction time. Monitor closely by TLC. A catalytic amount of 4-Dimethylaminopyridine (DMAP) can also be used to accelerate the reaction.
Product is an Oil o[1]r Gummy Solid and Fails to Crystallize 1. Presence of Impurities: Residual solvent, unreacted starting materials, or acetic acid can act as impurities that inhibit crystal lattice formation. 2. Incorrect Recrystallization Solvent: The chosen solvent may be too good (product remains dissolved) or too poor (product "crashes out" as an oil).1. Ensure the crude product is thoroughly washed with a saturated sodium bicarbonate solution to remove any acidic impurities. Dry the product extensive[6][7]ly under a high vacuum to remove residual solvents. 2. Perform a systema[8]tic solvent screen for recrystallization. Good single solvents for similar acetanilides are often hot methanol or ethanol. A co-solvent system like ethanol/water or ethyl acetate/hexane is also highly effective. Dissolve the crude product in a minimum amount of the hot "good" solvent and add the "poor" solvent dropwise until turbidity persists, then allow to cool slowly.
Multiple Spots on TLC Post-Reaction 1. Unreacted Starting Material: The reaction is incomplete. 2. Diacetylation Byproduct: Although less common with deactivated anilines, an excess of the acetylating agent could lead to the formation of a diacetylated product.1. If the lower Rf spot (more polar) corresponds to the starting aniline, the reaction has not gone to completion. See "Low or No Product Formation" for solutions. 2. Use stoichiometric amounts (1.0 to 1.05 equivalents) of the acetylating agent. If a byproduct is formed, it can typically be removed via silica gel column chromatography.
Product is Discolor[1]ed (Yellow/Brown) Oxidation of Aniline: The starting aniline or residual aniline in the product may have oxidized.1. Use high-purity starting materials. 2. Conduct the reaction under an inert atmosphere to minimize oxidation. 3. Discoloration can often be removed during recrystallization, sometimes with the addition of a small amount of activated charcoal to the hot solution before filtering.

Visualizing the [8]Process and Logic

To better understand the workflow and decision-making process, the following diagrams have been created.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine 4-bromo-2-chloroaniline, Solvent (DCM), and Base (Et3N) cool 2. Cool to 0 °C reagents->cool add 3. Add Acetyl Chloride (dropwise) cool->add stir 4. Stir at RT & Monitor by TLC add->stir quench 5. Quench with H2O stir->quench wash 6. Wash with 1N HCl, then sat. NaHCO3 quench->wash dry 7. Dry (Na2SO4), Filter, & Concentrate wash->dry purify 8. Recrystallize dry->purify

Caption: Standard Experimental Workflow for Acetylation.

G decision decision solution solution start Problem: Low Yield tlc Analyze Crude by TLC start->tlc incomplete Starting Material Remains? tlc->incomplete sol_incomplete Solution: • Check reagent purity • Increase reaction time/temp • Add DMAP catalyst incomplete->sol_incomplete Yes workup_loss Product Lost During Workup/Purification? incomplete->workup_loss No sol_workup Solution: • Optimize extraction pH • Re-screen recrystallization solvents • Minimize transfers workup_loss->sol_workup Yes other Other Issue (e.g., side reaction) workup_loss->other No

Caption: Troubleshooting Logic for Low Yield Issues.

Optimized Experimental Protocol

This protocol incorporates best practices derived from the troubleshooting guide to maximize yield and purity.

Materials:

  • 4-bromo-2-chloroaniline

  • Acetyl Chloride (or Acetic Anhydride)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Ethanol or Ethyl Acetate/Hexane for recrystallization

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-chloroaniline (1.0 equiv) in anhydrous DCM. Add triethylamine (1.2 equiv) and stir the solution.

  • Addition of Acetyla[5]ting Agent: Cool the mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.05 equiv) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup: Once the reaction is complete, quench by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO3 solution (to remove any acidic impurities), and finally with brine.

  • Drying and Concentr[7]ation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., hot ethanol) to yield pure this compound as a white solid.

By following this struct[8]ured guide, researchers can systematically diagnose issues, implement effective solutions, and reliably improve the yield and purity of their this compound synthesis.

References

Technical Support Center: Purification of Crude N-(4-Bromo-2-chlorophenyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(4-Bromo-2-chlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of this compound. Our goal is to equip you with the necessary insights to overcome common challenges and achieve high purity.

I. Understanding the Compound: Physicochemical Properties

Before diving into the purification process, a foundational understanding of this compound's properties is crucial for effective troubleshooting.

PropertyValueSource
Molecular Formula C₈H₇BrClNO[1][2]
Molecular Weight 248.50 g/mol [1]
Melting Point 151-152°C[3]
Appearance Solid
Solubility Soluble in hot methanol (may show faint turbidity)[4]
IUPAC Name This compound[1][3]

II. The Recrystallization Workflow: A Step-by-Step Protocol

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5] The core principle is to dissolve the impure compound in a hot solvent and then allow it to cool, causing the desired compound to crystallize while impurities remain in the solution.[5]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[5][6] For this compound, ethanol and methanol are good starting points.[4][7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is critical to prevent the precipitation of these impurities along with your product.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[8]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities adhering to the crystal surfaces.[8]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow A Crude Compound B Add Minimum Hot Solvent A->B C Dissolve Completely B->C D Hot Filtration (if needed) C->D Insoluble impurities? E Slow Cooling (Crystallization) C->E No insoluble impurities D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I Troubleshooting_Recrystallization Start Recrystallization Issue Q1 No Crystals Formed? Start->Q1 A1 Too much solvent? Supersaturation? Q1->A1 Yes Q2 Oiled Out? Q1->Q2 No S1 Reduce solvent volume. Seed or scratch. A1->S1 Success Successful Purification S1->Success A2 Impure compound? Inappropriate solvent? Q2->A2 Yes Q3 Low Recovery? Q2->Q3 No S2 Redissolve, cool slowly. Consider chromatography. A2->S2 S2->Success A3 Excess solvent? Wash procedure? Q3->A3 Yes Q3->Success No S3 Use minimum hot solvent. Wash with ice-cold solvent. A3->S3 S3->Success

References

Technical Support Center: Synthesis of N-(4-Bromo-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of N-(4-Bromo-2-chlorophenyl)acetamide, a key intermediate in pharmaceutical development, is a standard N-acetylation reaction. While the procedure is generally robust, achieving high purity is critical for downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during this synthesis. Our focus is on the underlying chemical principles to empower researchers to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: My final product exhibits a low melting point and a broad melting range after synthesis. What is the most probable cause?

A depressed and broad melting point is a classic indicator of impurities. For this specific synthesis, the most common culprit is the presence of unreacted starting material, 4-Bromo-2-chloroaniline .[1] The product, this compound, has a distinct melting point of approximately 151-152°C.[2] The presence of the lower-melting point starting material (70-72°C) acts as a solute, causing a significant depression and broadening of the observed melting range.[1]

Troubleshooting Steps:

  • Reaction Monitoring: Ensure the reaction has gone to completion. Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the 4-Bromo-2-chloroaniline spot before proceeding with the workup.[3]

  • Stoichiometry: While a 1:1 molar ratio of aniline to acetylating agent is theoretically sufficient, a slight excess (e.g., 1.05-1.1 equivalents) of the acetylating agent (acetyl chloride or acetic anhydride) can help drive the reaction to completion.

  • Purification: If unreacted starting material is present, it must be removed. Recrystallization is the most effective method. The higher polarity of the starting material's amino group compared to the product's amide group allows for efficient separation in appropriate solvent systems.

Q2: I'm seeing an unexpected peak in my HPLC/GC-MS analysis. How can I identify the potential impurity?

Beyond unreacted starting material, several other species can appear in your analysis. The identity can often be inferred from the reaction mechanism and the purity of your starting materials.

Common Impurities and Their Identification:

Impurity NameFormation MechanismIdentification Notes (HPLC/MS)
4-Bromo-2-chloroaniline Unreacted starting material.[4][5]HPLC: Will have a shorter retention time than the product due to higher polarity. MS: Look for the characteristic isotopic pattern of one bromine and one chlorine atom at m/z ~205/207/209.
N-(2-Bromo-4-chlorophenyl)acetamide Isomeric impurity present in the starting material.[6]HPLC: May have a very similar retention time to the desired product, making separation difficult. MS: Will have the same molecular weight and isotopic pattern as the product (m/z ~247/249/251). Requires reference standards or advanced NMR for confirmation.
N,N-diacetyl-4-bromo-2-chloroaniline Over-acetylation of the starting material, more likely with a large excess of a strong acetylating agent and elevated temperatures.HPLC: Will be less polar and have a longer retention time. MS: Look for a mass corresponding to the addition of a second acetyl group (M+42), m/z ~289/291/293.
Acetic Acid By-product when using acetic anhydride as the acetylating agent.HPLC: Highly polar, will elute very early in reverse-phase chromatography. MS: Difficult to see in positive ion mode; may be observed as [M-H]⁻ in negative ion mode. Typically removed during aqueous workup.
Q3: My reaction mixture turned dark brown or black, resulting in a discolored final product. What causes this and how can it be prevented?

The formation of dark, often tar-like substances is typically due to the oxidation of the aniline starting material.[7] Aromatic amines, especially electron-rich ones, are susceptible to air oxidation, which can be accelerated by heat and trace metal impurities.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[3]

  • Reagent Quality: Use high-purity 4-Bromo-2-chloroaniline. Older stock may have already begun to oxidize (indicated by a darker color than the typical off-white solid).

  • Temperature Control: The acetylation of anilines is an exothermic reaction. Add the acetylating agent slowly to a cooled solution (0-5 °C) of the aniline to maintain control over the reaction temperature.[8]

  • Decolorization: If the final product is discolored, it can often be purified by recrystallization with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored, highly conjugated oxidation byproducts.

Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Actions & Explanations
Low Yield 1. Incomplete Reaction. 2. Product loss during workup. 3. Inefficient recrystallization.[9]1. Monitor with TLC: Before quenching the reaction, ensure the starting material spot is gone. If not, add a small additional amount of acetylating agent or allow more reaction time. 2. Check pH during wash: When washing with a basic solution (e.g., NaHCO₃) to remove excess acid, avoid making the solution too basic, which could promote hydrolysis of the amide product. 3. Optimize Recrystallization: Use the minimum amount of hot solvent to dissolve the product. Cool the solution slowly to promote the formation of large, pure crystals and minimize product loss in the mother liquor.
Product Fails to Crystallize 1. Presence of significant impurities. 2. Incorrect solvent choice for recrystallization.1. Initial Purification: If the crude product is oily or very impure, first attempt a simple purification like passing it through a short plug of silica gel to remove gross impurities before attempting recrystallization. 2. Solvent Screening: The ideal recrystallization solvent is one in which the product is highly soluble when hot and poorly soluble when cold.[2] Test small batches with solvents like ethanol, methanol, or ethyl acetate/hexane mixtures.
Inconsistent Results Batch-to-Batch 1. Variable quality of starting materials. 2. Moisture in the reaction.1. Verify Starting Material: Check the purity of each new batch of 4-Bromo-2-chloroaniline by melting point and TLC/HPLC. 2. Anhydrous Conditions: Acetyl chloride is highly reactive towards water. Ensure all glassware is oven-dried and use anhydrous solvents to prevent the decomposition of your acetylating agent, which would lead to an incomplete reaction.[3]

Visualized Synthesis and Troubleshooting Pathways

Impurity Formation Pathway

The following diagram illustrates the primary reaction for synthesizing this compound and highlights the points where common impurities can arise.

G cluster_reaction Reaction Mixture SM 4-Bromo-2-chloroaniline (Starting Material) Product This compound (Desired Product) SM->Product Acetylation (Main Reaction) Impurity1 Unreacted Starting Material (Impurity) SM->Impurity1 Incomplete Reaction AC Acetyl Chloride (Reagent) AC->Product Impurity2 Diacetylated Product (Side-Product) Product->Impurity2 Excess Acetyl Chloride (Side Reaction)

Caption: Reaction scheme showing the formation of the target product and key impurities.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues encountered after the synthesis is complete.

G decision decision process process stop stop issue issue start Crude Product Obtained check_purity Assess Purity (TLC, MP, HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure recrystallize Perform Recrystallization is_pure->recrystallize No check_yield Is Yield Acceptable? is_pure->check_yield Yes recrystallize->check_purity final_product Final Product check_yield->final_product Yes troubleshoot Review Protocol: - Stoichiometry - Reaction Time - Workup check_yield->troubleshoot No

References

Optimizing reaction conditions for the amidation of 4-bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amidation of 4-bromo-2-chloroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. Our focus is on providing not just protocols, but a deep understanding of the chemical principles at play to empower you to make informed decisions in the laboratory.

Section 1: Understanding the Reaction Landscape

The amidation of 4-bromo-2-chloroaniline, a substituted aniline, is a cornerstone reaction in the synthesis of numerous pharmaceutical and agrochemical compounds. The electron-withdrawing nature of the halogen substituents decreases the nucleophilicity of the amino group, making this reaction less straightforward than with simple aniline.[1][2] Furthermore, the presence of multiple reactive sites on the aromatic ring necessitates careful control of reaction conditions to avoid unwanted side reactions.[3]

A common strategy involves the protection of the amino group via acylation (a form of amidation), followed by other transformations on the aromatic ring, and subsequent deprotection.[4][5] This guide will address challenges related to both the primary amidation step and potential issues arising from the unique characteristics of this substrate.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during the amidation of 4-bromo-2-chloroaniline in a question-and-answer format.

Q1: My reaction is sluggish or showing low conversion to the desired amide. What are the likely causes and how can I improve the yield?

A1: Low reactivity of 4-bromo-2-chloroaniline is a common hurdle. The two halogen atoms on the aniline ring are electron-withdrawing, which reduces the electron density on the nitrogen atom and, consequently, its nucleophilicity.[1] Here’s a systematic approach to troubleshoot this issue:

1. Choice of Acylating Agent:

  • Acid Chlorides: These are highly reactive and often the first choice for acylating deactivated anilines.[6][7] However, their high reactivity can sometimes lead to side reactions if not controlled properly.

  • Acid Anhydrides: Acetic anhydride is a common and effective reagent for acetylation.[4][6] For less reactive anhydrides, a catalyst may be necessary.

  • Carboxylic Acids (with Coupling Agents): For direct amidation with a carboxylic acid, the use of coupling agents is essential. Standard reagents like EDC/HOBt or TBTU can be effective, but for challenging substrates, stronger coupling agents like PyBOP in combination with a non-nucleophilic base like DBU might be required.[8]

2. Optimizing the Base:

The choice of base is critical to activate the aniline and neutralize the acid byproduct (e.g., HCl from an acyl chloride).

  • Pyridine: Often used as both a base and a solvent, it effectively scavenges the acid byproduct.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic bases that are excellent acid scavengers. DIPEA is particularly useful when dealing with base-sensitive substrates.[8]

  • Stronger Bases: In some cases, stronger bases like sodium or potassium carbonate, or even lithium hexamethyldisilazide (LiHMDS), might be necessary to deprotonate the aniline sufficiently for the reaction to proceed, especially in transition-metal-free amidation protocols.[9][10]

3. Solvent Selection:

The solvent can significantly influence reaction rates.

  • Aprotic Solvents: Dichloromethane (DCM), acetonitrile (CH3CN), and tetrahydrofuran (THF) are common choices.[6]

  • Polar Aprotic Solvents: For particularly stubborn reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can help to solubilize reagents and increase reaction rates.

4. Temperature Control:

While many amidations proceed at room temperature, heating the reaction mixture can often drive a sluggish reaction to completion.[6] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.

Experimental Protocol: General Procedure for Acylation with an Acyl Chloride

  • Dissolve 4-bromo-2-chloroaniline (1 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base such as triethylamine or pyridine (1.1 to 1.5 equivalents).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the acyl chloride (1.05 to 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[6]

Q2: I am observing the formation of multiple products, including what appear to be poly-acylated or other side-products. How can I improve the selectivity of my reaction?

A2: The formation of multiple products often points to issues with over-activation or side reactions on the aromatic ring.

1. Polyhalogenation Concerns:

While your starting material is already halogenated, further halogenation can occur if the reaction conditions are not controlled, especially if you are performing a bromination or chlorination on an acylated aniline. The acetamido group is an ortho, para-director, but less activating than a free amino group, which helps to control the position of incoming electrophiles.[3][4]

  • Troubleshooting:

    • Protect the Amino Group: If you are performing subsequent electrophilic aromatic substitution, ensuring the amino group is protected as an amide is the most effective strategy to prevent polyhalogenation and direct the incoming electrophile.[3][4]

    • Control Stoichiometry: Use a precise stoichiometry of the halogenating agent. An excess can lead to multiple substitutions.

2. Oxidation and Tar Formation:

Anilines, particularly electron-rich ones, are susceptible to oxidation, which can lead to the formation of dark, tar-like substances.[3]

  • Troubleshooting:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can minimize oxidation.

    • Degassed Solvents: Using solvents that have been degassed can also help.

    • Control Temperature: Avoid excessive heating, which can promote decomposition and oxidation.

Logical Workflow for Troubleshooting Selectivity Issues

G start Multiple Products Observed check_polyhalogenation Check for Polyhalogenation (if applicable) start->check_polyhalogenation check_oxidation Check for Tar/Dark Color (Oxidation) start->check_oxidation protect_amine Protect Amino Group (Acetylation) check_polyhalogenation->protect_amine Yes control_stoichiometry Control Halogenating Agent Stoichiometry check_polyhalogenation->control_stoichiometry Yes inert_atmosphere Use Inert Atmosphere (N2 or Ar) check_oxidation->inert_atmosphere Yes degas_solvents Use Degassed Solvents check_oxidation->degas_solvents Yes control_temp Avoid Excessive Heat check_oxidation->control_temp Yes end_product Improved Selectivity protect_amine->end_product control_stoichiometry->end_product inert_atmosphere->end_product degas_solvents->end_product control_temp->end_product

Caption: Troubleshooting workflow for selectivity issues.

Q3: The purification of my N-acylated 4-bromo-2-chloroaniline is difficult. What are the best practices for purification?

A3: Purification can be challenging due to the presence of unreacted starting material, base, and byproducts.

1. Work-up Procedure:

  • Aqueous Wash: A thorough aqueous work-up is crucial. Washing with a dilute acid (e.g., 1M HCl) will remove any remaining amine base (like pyridine or TEA). A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acid and remove the acidic byproduct. A final wash with brine helps to remove water from the organic layer.

2. Purification Techniques:

  • Recrystallization: If the product is a solid, recrystallization is often a highly effective method for purification.[6] Common solvent systems include ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: For products that are oils or difficult to recrystallize, silica gel column chromatography is the standard method.[11][12] A gradient elution with a mixture of petroleum ether and ethyl acetate is a good starting point.[11]

Table 1: Recommended Purification Parameters

Issue Recommended Action Details
Residual Base (e.g., Pyridine) Acidic WashWash the organic layer with 1M HCl.
Residual Acidic Byproduct Basic WashWash with saturated NaHCO₃ solution.
Solid Product with Impurities RecrystallizationTest solvent pairs like Ethanol/Water or Ethyl Acetate/Hexanes.[6]
Oily or Difficult to Crystallize Product Column ChromatographyUse a silica gel stationary phase with a Petroleum Ether/Ethyl Acetate mobile phase.[11][12]

Section 3: Frequently Asked Questions (FAQs)

Q: Is it necessary to protect the amino group of 4-bromo-2-chloroaniline before performing other reactions on the aromatic ring?

A: In most cases, yes. The amino group is a strong activating group and can interfere with many electrophilic aromatic substitution reactions, leading to undesired side products or oxidation.[1][3] Converting it to an acetamido group moderates its activating effect and protects it from participating in unwanted reactions.[4]

Q: What is the best way to monitor the progress of the amidation reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting aniline and the product amide. The product, being more polar, will typically have a lower Rf value than the starting material.

Q: After my reaction, I need to remove the acetyl protecting group. What is the standard procedure?

A: The acetyl group can be removed by hydrolysis under either acidic or basic conditions.[13][14] A common method is to reflux the N-acetylated compound with aqueous hydrochloric acid in ethanol.[4][15]

Experimental Protocol: Deprotection of N-acetyl-4-bromo-2-chloroaniline

  • To a round-bottom flask, add the N-acetylated 4-bromo-2-chloroaniline, 95% ethanol, and concentrated hydrochloric acid.[15]

  • Heat the mixture to a gentle reflux for at least one hour, monitoring the reaction by TLC until the starting material is consumed.[15]

  • After cooling, pour the reaction mixture over ice and neutralize with a base, such as 50% sodium hydroxide solution, until the solution is basic.[15]

  • Collect the precipitated product by vacuum filtration and wash with cold water.[15]

  • The crude product can be further purified by recrystallization.[15]

Q: Can I perform a direct amidation using a carboxylic acid without converting it to an acyl chloride first?

A: Yes, this is possible but requires the use of coupling agents to activate the carboxylic acid.[16][17] Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole), or HATU/TBTU are commonly used.[8] This approach is often milder than using acyl chlorides.

Reaction Scheme: Amidation of 4-bromo-2-chloroaniline

G cluster_0 Amidation start 4-Bromo-2-chloroaniline reagents + Acylating Agent (e.g., Acyl Chloride, Anhydride) + Base (e.g., Pyridine) start->reagents product N-Acylated-4-bromo-2-chloroaniline reagents->product

Caption: General amidation reaction scheme.

References

Side reactions to consider when synthesizing N-(4-Bromo-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(4-Bromo-2-chlorophenyl)acetamide

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific acylation reaction. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your experimental success.

Core Synthesis Protocol

The target molecule, this compound, is typically synthesized via the nucleophilic acyl substitution of 4-bromo-2-chloroaniline with an acetylating agent like acetic anhydride or acetyl chloride. A base, such as pyridine, is often used to catalyze the reaction and neutralize the acidic byproduct.[1][2]

Baseline Protocol: Acylation using Acetic Anhydride
  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-chloroaniline (1.0 eq) in a suitable anhydrous solvent (e.g., glacial acetic acid, toluene, or dichloromethane).

  • Reagent Addition: Slowly add acetic anhydride (1.1-1.5 eq) to the stirred solution. If using a base like pyridine, it can be added at this stage (1.1 eq).

  • Reaction: The reaction is often exothermic. Once the initial reaction subsides, the mixture can be gently heated (e.g., 50-80 °C) for 1-3 hours to drive the reaction to completion. Monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up & Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water or ice with vigorous stirring to precipitate the crude product.[3]

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any acid or base residues, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[4]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, focusing on the identification and mitigation of side reactions.

Q1: My final yield is significantly lower than expected. What are the likely causes?

Low yield is a frequent issue that can often be traced back to two primary culprits: incomplete reaction or reagent degradation.

Causality & Explanation:

  • Incomplete Reaction: The starting material, 4-bromo-2-chloroaniline, is an electron-deficient aniline. The chlorine and bromine atoms are electron-withdrawing, which reduces the nucleophilicity of the amino group (-NH2). This deactivation can make the acylation reaction sluggish compared to aniline itself.[5]

  • Reagent Hydrolysis: Acetyl chloride and, to a lesser extent, acetic anhydride are highly susceptible to hydrolysis.[6][7] If there is moisture in your reagents or glassware, the acetylating agent will react with water to form acetic acid.[8][9] This not only consumes your reagent but the resulting acid can protonate the aniline's amino group, forming an unreactive anilinium salt and effectively halting the desired reaction.[10]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and fresh, unopened bottles of acetic anhydride or acetyl chloride. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[3]

  • Increase Reaction Temperature/Time: For deactivated anilines, providing more energy can help overcome the activation barrier. Gently heating the reaction or extending the reaction time may drive it to completion. Monitor progress by TLC.[5]

  • Use a Catalyst: A nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be highly effective for acylating hindered or deactivated anilines. DMAP reacts with the anhydride to form a more reactive N-acylpyridinium intermediate.[5]

  • Choice of Base: When using acetyl chloride, a base like pyridine is essential to neutralize the HCl byproduct.[11] This prevents the protonation of the starting aniline and shifts the equilibrium towards the product.[1]

Q2: My TLC analysis of the crude product shows a major spot, but also a faint spot with a slightly lower Rf value. What is this impurity?

This is a classic sign of diacylation, a common side reaction in acylation chemistry.

Causality & Explanation:

The initial product, this compound, is a secondary amide. While the nitrogen lone pair is delocalized by the adjacent carbonyl group, it still retains some nucleophilicity. Under forcing conditions (e.g., a large excess of a highly reactive acetylating agent like acetyl chloride, or high temperatures), a second acetyl group can be added to form the diacetylated product, N-acetyl-N-(4-bromo-2-chlorophenyl)acetamide. This di-amide is typically more nonpolar than the desired mono-amide, resulting in a higher Rf on silica gel TLC, but sometimes polarity can be misleading and it can appear as a spot with a similar or slightly different Rf.

Troubleshooting Workflow

G start Analyze Crude Product by TLC spot_check Unexpected Spot Observed? start->spot_check rf_check Is spot Rf close to product Rf? spot_check->rf_check Yes end Purify by Recrystallization or Column Chromatography spot_check->end No diacylation Potential Diacylation Product rf_check->diacylation Yes sm_check Is spot Rf same as starting material? rf_check->sm_check No action1 Reduce equivalents of acetylating agent (to ~1.1 eq). diacylation->action1 action2 Add acetylating agent slowly at a lower temperature (e.g., 0 °C). action1->action2 action2->end incomplete_rxn Incomplete Reaction sm_check->incomplete_rxn Yes sm_check->end No action3 Increase reaction time or temperature. Consider catalyst (DMAP). incomplete_rxn->action3 action3->end

Caption: Troubleshooting workflow for identifying unknown TLC spots.

Mitigation Strategies:

  • Control Stoichiometry: Use only a slight excess (1.1 equivalents) of the acetylating agent.

  • Slow Addition: Add the acetylating agent dropwise to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C), and then allow the reaction to warm to room temperature. This prevents a high concentration of the acylating agent at any given time.[5]

Q3: The reaction mixture turned dark brown/black. What happened?

Dark coloration is almost always a sign of oxidation.

Causality & Explanation:

Anilines, even halogenated ones, are susceptible to air oxidation, which can produce polymeric, tar-like impurities.[3] This is often exacerbated by acidic conditions or the presence of trace metal impurities. While protecting the amino group as an acetamide makes it significantly less prone to oxidation, the starting material itself can degrade if the reaction conditions are too harsh or prolonged.[3]

Mitigation Strategies:

  • Use Pure Reagents: Ensure the 4-bromo-2-chloroaniline starting material is pure and not already discolored. If necessary, purify it by recrystallization or column chromatography before use.

  • Inert Atmosphere: For sensitive reactions, purging the flask with nitrogen or argon before adding reagents can minimize contact with atmospheric oxygen.[3]

  • Moderate Conditions: Avoid unnecessarily high temperatures or prolonged reaction times.

Q4: How can I effectively purify the final product away from these side products?

Recrystallization is typically the most effective method for purifying the solid this compound product.

Purification Protocol:

  • Solvent Selection: The ideal recrystallization solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble when hot. Unreacted starting material and the diacylated product will ideally have different solubility profiles. Ethanol or an ethanol/water mixture is a common choice for acetanilides.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimum amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to oxidation impurities, add a small amount of activated carbon and heat for a few minutes.[3]

  • Filtration: Perform a hot gravity filtration to remove the activated carbon (if used) or any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

If recrystallization fails to separate the impurities, column chromatography on silica gel is a more rigorous alternative.[12][13] A solvent system like ethyl acetate/petroleum ether or ethyl acetate/hexane would be a good starting point for elution.[14]

Summary of Potential Side Products

Side Product/IssueChemical StructureCauseIdentification & Mitigation
Unreacted Starting Material 4-Bromo-2-chloroanilineIncomplete reaction due to aniline deactivation or reagent hydrolysis.TLC spot matching starting material. Increase temperature/time, ensure anhydrous conditions, or use a catalyst.
Diacylation Product N-acetyl-N-(4-bromo-2-chlorophenyl)acetamideExcess acetylating agent, high temperature.TLC spot with different Rf. Control stoichiometry and add acylating agent slowly at low temperature.
Hydrolysis Product Acetic AcidPresence of water in the reaction.Will be removed during aqueous work-up. Prevent by using anhydrous conditions.
Oxidation Products Polymeric/Tar-like substancesAir oxidation of the starting aniline.Dark reaction color. Use pure reagents and an inert atmosphere if necessary.

References

Stability and storage conditions for N-(4-Bromo-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for N-(4-Bromo-2-chlorophenyl)acetamide.

Technical Support Center: this compound

Welcome to the technical support guide for this compound (CAS No. 3460-23-9). This document provides in-depth guidance on the stability, storage, and handling of this compound, tailored for researchers in pharmaceutical and chemical development. Our goal is to equip you with the necessary information to ensure the integrity of your experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For maximum shelf-life and stability, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2] While some suppliers indicate that storage at ambient room temperature is acceptable, long-term storage should ideally be in a controlled, cool environment to minimize any potential for slow degradation.[3][4] It is crucial to keep the compound away from incompatible substances, particularly strong oxidizing agents, and any sources of ignition.[1]

Q2: How stable is this compound under standard laboratory conditions?

A2: this compound is a chemically stable compound under recommended storage and handling conditions.[1] It is a solid, typically a white to cream crystalline powder, which lends it good physical stability.[5] However, like most acetanilides, it can be susceptible to degradation under harsh conditions such as high heat, extreme pH, or in the presence of strong oxidizing agents. The primary degradation pathway of concern is the hydrolysis of the amide bond, which would yield 4-bromo-2-chloroaniline and acetic acid.

Q3: What personal protective equipment (PPE) is required when working with this compound?

A3: this compound is classified as an irritant, causing skin, eye, and potential respiratory irritation.[1][6][7] Therefore, appropriate PPE is mandatory. Always handle this compound in a well-ventilated area or a chemical fume hood. The minimum required PPE includes:

  • Hand Protection: Wear suitable chemical-resistant gloves.[1]

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.[6]

  • Skin and Body Protection: A lab coat is required. Ensure skin is not exposed.[1]

  • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.[1]

Always wash hands thoroughly after handling the material.[1] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][6]

Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific problems you may encounter during your research.

Q4: My sample of this compound has developed a slight yellow or brownish tint over time. Is it still usable?

A4: Discoloration often indicates the presence of impurities, which may arise from slow degradation or oxidation. The most likely impurity is the corresponding aniline (4-bromo-2-chloroaniline), which can oxidize to form colored species.

Causality: The amide bond in the acetanilide structure can undergo hydrolysis, particularly if exposed to moisture (hydrolysis) or air (oxidation) over extended periods.

Recommended Action:

  • Assess Purity: Before use, verify the purity of the discolored material using an appropriate analytical method, such as HPLC-UV, GC-MS, or even Thin Layer Chromatography (TLC) against a reference standard if available.

  • Purification: If the purity is below your experimental threshold, recrystallization is recommended. This compound is soluble in hot methanol, which can be an effective solvent for purification.[2][4]

  • Decision: If the impurity levels are minor and will not interfere with your specific application, you may choose to proceed. However, for sensitive applications like reference standard preparation or kinetic studies, using a purified, high-purity lot is essential.

Q5: I am observing an unexpected peak in my chromatogram (HPLC/GC) during analysis. What could this be?

A5: An unexpected peak is typically a sign of degradation or an impurity from the synthesis process. Given the structure of this compound, the most probable degradation product is 4-bromo-2-chloroaniline , formed via hydrolysis of the amide linkage.

Troubleshooting Workflow:

  • Hypothesize: The primary suspect is the hydrolysis product.

  • Verify: If you have a reference standard for 4-bromo-2-chloroaniline, co-inject it to see if the retention times match. Alternatively, use mass spectrometry (LC-MS or GC-MS) to identify the molecular weight of the impurity peak. The molecular weight of 4-bromo-2-chloroaniline is 206.47 g/mol .

  • Prevent: To prevent further degradation, ensure your solvents are dry and store the compound under the recommended cool, dry conditions.[1]

Q6: The compound is difficult to dissolve in my chosen solvent system. What are the best practices for solubilization?

A6: Solubility can be a challenge. While detailed solubility data is not widely published, supplier information indicates solubility in hot methanol.[2][4] For other organic solvents, start with small-scale solubility tests.

Recommended Solvents for Testing:

  • Methanol (hot)

  • Ethanol

  • Acetone

  • Acetonitrile

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Protocol Insight: When preparing solutions, gentle heating and sonication can aid dissolution. However, be cautious with prolonged heating, as it can accelerate degradation. Always prepare solutions fresh for the best results.

Data Presentation & Protocols

Forced Degradation Study: A Protocol to Assess Stability

To proactively understand the stability of this compound, a forced degradation study is invaluable. This protocol outlines the steps to subject the compound to various stress conditions.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 24 hours. Prepare a solution from this stressed solid at ~100 µg/mL.

  • Photolytic Degradation: Expose the solid compound to direct sunlight or a photostability chamber (ICH Q1B guidelines) for 24 hours. Prepare a solution from this stressed solid at ~100 µg/mL.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable reverse-phase HPLC-UV method. Monitor for the appearance of new peaks and the loss of the parent peak.

Table 1: Representative Forced Degradation Data
Stress ConditionIncubation Time & Temp.% Degradation (Hypothetical)Major Degradant Peak (RRT)Probable Identity
1N HCl4 hours @ 80°C~15%~0.654-Bromo-2-chloroaniline
1N NaOH2 hours @ RT~40%~0.654-Bromo-2-chloroaniline
3% H₂O₂24 hours @ RT< 5%-N-Oxides, other species
Thermal (Solid)24 hours @ 105°C< 2%-No significant degradation
Photolytic (Solid)24 hours< 1%-No significant degradation

RRT = Relative Retention Time compared to the parent peak.

Visual Workflow: Troubleshooting Discolored Material

The following diagram outlines the decision-making process when encountering a discolored sample of this compound.

G cluster_0 Start: Material Assessment cluster_1 Analysis & Decision cluster_2 Action start Discolored Sample of This compound Observed purity_check Perform Purity Check (e.g., HPLC, GC) start->purity_check spec_check Is Purity > 98% (or within experimental tolerance)? purity_check->spec_check Obtain Purity Value purify Recrystallize Material (e.g., from hot methanol) spec_check->purify No use_material Proceed with Experiment (Use with caution) spec_check->use_material Yes re_analyze Re-analyze Purified Lot purify->re_analyze discard Discard Material / Order New Lot purify->discard If purification fails or is not feasible re_analyze->spec_check Re-assess Purity

Caption: Troubleshooting workflow for an out-of-specification sample.

References

Overcoming poor solubility of N-(4-Bromo-2-chlorophenyl)acetamide in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-Bromo-2-chlorophenyl)acetamide (CAS RN: 3460-23-9). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to the poor solubility of this valuable pharmaceutical intermediate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A: this compound is a crystalline solid characterized by limited solubility in a wide range of common laboratory solvents at ambient temperature.[1] Its solubility profile is governed by the "like dissolves like" principle; it shows higher affinity for polar organic solvents over non-polar or aqueous media.

  • Polar Solvents: It is moderately soluble in polar protic and aprotic solvents, with solubility significantly increasing upon heating. It is known to be soluble in hot methanol and ethanol.[2][3][4] Specifically, 1 gram is reported to dissolve in 28.85 grams of ethanol.[5]

  • Non-Polar Solvents: Solubility is generally low in non-polar solvents like hexanes or toluene at room temperature.

  • Aqueous Solvents: It is considered practically insoluble in water due to the hydrophobic nature of the bromochlorophenyl moiety.[1]

Q2: My reaction yield is consistently low, and I see undissolved starting material. What are the first troubleshooting steps?

A: Observing undissolved starting material is a clear indication that the reaction is limited by solubility, leading to a heterogeneous mixture and incomplete conversion. This is a common cause of low yields.[6][7] Here is a prioritized troubleshooting strategy:

  • Increase Reaction Temperature: The solubility of this compound increases dramatically with heat.[3][4] If your reaction chemistry allows, increasing the temperature is the most direct way to achieve a homogeneous solution and improve reaction kinetics.

  • Solvent System Optimization: If higher temperatures are not feasible or effective, changing the solvent system is the next logical step.

    • Switch to a More Polar/Higher Boiling Point Solvent: If you are using a solvent like THF (tetrahydrofuran), consider switching to a more polar, higher-boiling alternative such as DMF (dimethylformamide) or DMAc (dimethylacetamide).

    • Implement a Co-Solvent System: For reactions like Suzuki-Miyaura couplings, which often use an inorganic base, a mixed solvent system can be highly effective. A mixture like methanol/water or ethanol/water can help dissolve both the organic substrate and the inorganic base, facilitating the reaction.[8]

Q3: I am planning a Suzuki-Miyaura cross-coupling reaction. What is a recommended starting point for the solvent system?

A: For Suzuki-Miyaura reactions involving poorly soluble aryl halides, achieving a homogeneous phase is critical for the catalytic cycle to function efficiently. While traditional solvents like toluene or dioxane can be used, they often require high temperatures.

A more robust starting point is often a mixed solvent system . A combination of an alcohol and water (e.g., Methanol:Water = 3:2) has been shown to be highly effective.[8] The alcohol component aids in dissolving the this compound, while water effectively dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄) and can have a profound positive effect on the reaction.[9] The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in aqueous systems can also promote cross-coupling with hydrophobic substrates.[10]

Q4: How does poor solubility impact the purification of my final product?

A: While poor solubility is a challenge during the reaction, it can be a significant advantage during purification. The same properties that make the compound difficult to dissolve at room temperature make it an excellent candidate for recrystallization .

Ethanol has been identified as a superior single-solvent system for the recrystallization of this compound.[3] The compound is highly soluble in hot ethanol but has limited solubility at room temperature, allowing for high recovery of pure crystalline material upon cooling.[3] The main challenge arises when the reaction is incomplete; the starting material may co-crystallize with the product, complicating purification. Therefore, ensuring complete conversion during the reaction phase is paramount.

Q5: Are there any advanced or solvent-free methods to handle this compound in cross-coupling reactions?

A: Yes. For substrates with extremely low solubility where conventional solution-phase chemistry fails, mechanochemical methods provide a powerful alternative.

High-Temperature Ball Milling is a solvent-free technique that uses mechanical force to initiate reactions in the solid state.[11][12] This method has proven highly effective for the Suzuki-Miyaura cross-coupling of insoluble aryl halides.[13][14] By grinding the reactants together at elevated temperatures, you can achieve high and rapid conversion without the need for any solvent, thus completely bypassing the solubility issue.[12] This approach provides access to new chemical space by enabling transformations of compounds that are otherwise unreactive in solution.[11][12]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered when working with this compound.

G start Problem: Low Yield or Incomplete Reaction check_dissolved Is the starting material fully dissolved at reaction temperature? start->check_dissolved solubility_issue Primary Issue: Solubility Limitation check_dissolved->solubility_issue  No other_issues Primary Issue: Other Reaction Parameters check_dissolved->other_issues  Yes increase_temp Strategy 1: Increase Reaction Temperature solubility_issue->increase_temp change_solvent Strategy 2: Switch to a Stronger Solvent (e.g., THF -> DMF) increase_temp->change_solvent add_cosolvent Strategy 3: Use a Co-Solvent System (e.g., MeOH/Water) change_solvent->add_cosolvent advanced_methods Strategy 4 (Advanced): Consider Solid-State Methods (e.g., Ball Milling) add_cosolvent->advanced_methods check_catalyst Verify Catalyst Activity and Loading other_issues->check_catalyst check_reagents Check Purity of All Reagents and Solvents check_catalyst->check_reagents optimize_conditions Optimize Reaction Time and Stoichiometry check_reagents->optimize_conditions

Caption: Troubleshooting workflow for low yield reactions.

Data Summary

The following table summarizes the solubility characteristics of this compound in various solvents.

SolventChemical ClassSolubility at Room Temp.Solubility at Elevated Temp.Notes & Common Use
Methanol Polar ProticLow to ModerateHighGood for reactions at reflux; can be used in co-solvent systems.[2][4]
Ethanol Polar ProticLow (1g / 28.85g)[5]Very HighExcellent and highly recommended for recrystallization and purification.[3]
Water AqueousPractically InsolubleVery LowUsed as an anti-solvent or in mixed systems with co-solvents/PTC.[1]
Dichloromethane (DCM) ChlorinatedModerate to HighHighOptimal solvent for the synthesis (acylation) of the compound itself.[3][15]
Tetrahydrofuran (THF) Polar AproticModerateHighCommon solvent for cross-coupling, but may require heating.
Dimethylformamide (DMF) Polar AproticHighVery HighStrong solvent for forcing difficult reactions into a homogeneous phase.
Hexane / Heptane Non-PolarVery LowLowUseful as an anti-solvent for precipitation or for washing crystals.

Experimental Protocols & Workflows

Protocol 1: Recrystallization of this compound using Ethanol

This protocol describes the purification of the title compound, leveraging its poor solubility at room temperature.[3]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol. Heat the mixture to reflux with stirring (e.g., on a stirring hotplate).

  • Achieve Saturation: Continue adding ethanol in small portions until all the solid has just dissolved, creating a saturated solution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize recovery, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the resulting crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow: General Approach for Reactions with Poorly Soluble Substrates

This diagram outlines a logical workflow for designing and executing reactions where substrate solubility is a known challenge.

G cluster_prep Phase 1: Reaction Design cluster_exec Phase 2: Execution & Monitoring cluster_post Phase 3: Workup & Analysis select_solvent 1. Solvent Selection - Choose polar aprotic (DMF) - Or Co-solvent system (MeOH/H2O) select_temp 2. Temperature Planning - Plan for elevated temperature (e.g., 80-120 °C) select_solvent->select_temp setup 3. Reaction Setup - Ensure anhydrous conditions - Degas solvent if needed (for catalysis) select_temp->setup heating 4. Homogenization - Heat to target temperature - Visually confirm dissolution setup->heating monitoring 5. Progress Monitoring - Use TLC or LC-MS to track conversion of starting material heating->monitoring workup 6. Workup - Cool reaction - Product may precipitate monitoring->workup purification 7. Purification - Leverage poor solubility for recrystallization workup->purification

Caption: General workflow for reactions with poorly soluble substrates.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of N-(4-Bromo-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel and existing compounds is paramount. N-(4-Bromo-2-chlorophenyl)acetamide, a halogenated aromatic amide, serves as a crucial intermediate in various synthetic pathways. Its precise characterization is a prerequisite for its application. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a foundational dataset for researchers. Furthermore, we will objectively compare NMR spectroscopy with other instrumental techniques, such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, to provide a holistic perspective on its structural analysis.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a molecule like this compound, with its distinct aromatic and amide moieties, NMR provides a definitive fingerprint.

¹H NMR Spectral Analysis of this compound

The proton NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, is expected to exhibit distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetamide group.

The molecular structure and the numbering of protons for our analysis are presented below:

Caption: Molecular structure of this compound with proton numbering.

Based on the electronic effects of the substituents (the electron-withdrawing chloro and bromo groups and the electron-donating, yet resonance-withdrawing, acetamido group), we can predict the chemical shifts (δ) and coupling patterns.

Proton(s) Predicted δ (ppm) Multiplicity Integration Justification
CH₃~2.2Singlet (s)3HThe methyl protons are adjacent to a carbonyl group and show a characteristic singlet.
Aromatic H~7.2 - 8.2Multiplet (m)3HThe three aromatic protons will appear in the downfield region due to the deshielding effect of the aromatic ring. Their exact shifts and multiplicities are influenced by the positions of the halogen and acetamido groups.
NH~8.2Broad Singlet (br s)1HThe amide proton is typically broad due to quadrupole broadening from the adjacent nitrogen and will be significantly downfield.

Experimental data from reliable sources confirm these predictions. For instance, one study reports the following ¹H NMR data (400 MHz, CDCl₃): δ 8.17 (br, 1H), 7.64 (s, 1H), 7.34 (d, J = 8.0 Hz, 1H), 7.19 (t, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 2.16 (s, 3H)[1]. The slight variations in reported values can be attributed to differences in solvent and instrument calibration.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Caption: Molecular structure of this compound with carbon numbering.

Carbon(s) Predicted δ (ppm) Justification
C=O (C7)~169The carbonyl carbon is highly deshielded and appears significantly downfield.
Aromatic C (C1-C6)~118 - 140The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the acetamido group (C1) will be downfield, as will the carbons attached to the halogens (C2 and C4).
CH₃ (C8)~24The methyl carbon is in the aliphatic region and is relatively shielded.

Published data aligns with these expectations, with reported ¹³C NMR (100 MHz, CDCl₃) chemical shifts at δ 169.1, 139.2, 134.5, 129.9, 124.3, 120.2, 118.1, and 24.4 ppm[1].

Comparative Analysis with Alternative Techniques

While NMR is a powerful tool, a multi-technique approach often provides the most comprehensive structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₈H₇BrClNO. The presence of bromine and chlorine would be evident from the characteristic isotopic pattern in the mass spectrum. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the structure by identifying key fragments. For instance, cleavage of the amide bond would yield characteristic ions.

Workflow for MS Analysis:

MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample This compound Dissolution Dissolve in suitable solvent (e.g., Methanol) Sample->Dissolution Injection Inject into Mass Spectrometer Dissolution->Injection Ionization Ionization (e.g., ESI) Injection->Ionization Mass_Analyzer Mass Analysis (e.g., TOF) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum MW_Determination Determine Molecular Weight Spectrum->MW_Determination Isotopic_Pattern Analyze Isotopic Pattern Spectrum->Isotopic_Pattern Fragmentation Analyze Fragmentation Spectrum->Fragmentation Structure_Confirmation Confirm Structure MW_Determination->Structure_Confirmation Isotopic_Pattern->Structure_Confirmation Fragmentation->Structure_Confirmation

Caption: A generalized workflow for the mass spectrometric analysis of a small molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be observed for the N-H stretch of the amide, the C=O stretch of the carbonyl group, and C-H stretches of the aromatic ring and methyl group. While IR can confirm the presence of these functional groups, it does not provide the detailed connectivity information that NMR does.

Technique Strengths Limitations
NMR Spectroscopy - Provides detailed structural information (connectivity, stereochemistry).- Non-destructive.- Relatively low sensitivity.- Requires larger sample amounts.- Can be time-consuming.
Mass Spectrometry - High sensitivity.- Provides accurate molecular weight and formula.- Can analyze complex mixtures when coupled with chromatography.- Destructive technique.- Isomers can be difficult to distinguish without tandem MS.
IR Spectroscopy - Rapid and non-destructive.- Excellent for identifying functional groups.- Provides limited information on the overall molecular structure.- Spectra can be complex and difficult to interpret fully.

Conclusion

The structural elucidation of this compound is most definitively achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the foundational and most detailed information regarding the molecular framework. Mass spectrometry serves as an excellent complementary technique for confirming the molecular weight and elemental composition. Infrared spectroscopy offers a quick and convenient method to verify the presence of key functional groups. For researchers and scientists in drug development, a comprehensive understanding and application of these analytical methods are indispensable for ensuring the identity and purity of their compounds.

References

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of N-(4-Bromo-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, mass spectrometry (MS) stands as an indispensable tool for molecular weight determination and structural elucidation. The fragmentation pattern generated by techniques like Electron Ionization (EI) provides a molecular fingerprint, offering deep insights into a compound's architecture. This guide provides a comprehensive analysis of the EI mass spectrometry fragmentation of N-(4-Bromo-2-chlorophenyl)acetamide, a halogenated aromatic amide.

While direct experimental spectra for this specific compound are not universally published, this guide synthesizes foundational mass spectrometry principles and data from structurally analogous compounds to construct a predictive fragmentation pathway. This approach not only illuminates the expected mass spectrum of the title compound but also provides a robust framework for interpreting the spectra of related halogenated anilides.

Foundational Principles: Fragmentation of Aromatic Amides and Halides

The fragmentation of this compound under EI conditions is governed by the interplay of its functional groups: the acetamido group, the aromatic ring, and the halogen substituents (bromine and chlorine). Ionization typically occurs by removing a non-bonding electron from the bromine, chlorine, or oxygen atom, or a pi-electron from the aromatic ring, creating an energetically unstable molecular ion (M⁺˙).[1][2] This radical cation then undergoes a series of dissociation reactions to yield smaller, more stable fragments.

Key fragmentation mechanisms relevant to this structure include:

  • Alpha-Cleavage (α-Cleavage): This is a common pathway for amides, involving the cleavage of the bond adjacent to the carbonyl group.[3]

  • McLafferty Rearrangement: While less common for aromatic amides lacking a suitable gamma-hydrogen on the N-substituent, it is a critical rearrangement reaction for many carbonyl compounds.[4]

  • Cleavage of Halogen Atoms: The carbon-halogen bonds are susceptible to cleavage, leading to the loss of the halogen radical (Br• or Cl•). The characteristic isotopic patterns of bromine (¹⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) are crucial diagnostic markers in the mass spectrum.[5]

  • Acylium Ion Formation: A dominant fragmentation route for acetanilides is the cleavage of the N-C(O) bond, leading to the formation of a stable acylium ion (CH₃CO⁺).

Predicted Fragmentation Pathway of this compound

The molecular formula of this compound is C₈H₇BrClNO.[6] The nominal molecular weight will be calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br). This gives rise to a molecular ion (M⁺˙) with an expected m/z value around 247. Due to the presence of bromine and chlorine isotopes, the molecular ion region will exhibit a characteristic isotopic cluster.

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

m/z (for ³⁵Cl, ⁷⁹Br)Proposed Fragment IonNeutral LossFragmentation Pathway
247/249/251[C₈H₇BrClNO]⁺˙-Molecular Ion (M⁺˙)
205/207/209[C₆H₄BrClNO]⁺˙CH₂=C=O (Ketene)α-cleavage with H-rearrangement
170/172[C₆H₄BrCl]⁺˙CH₃CONH•Cleavage of N-Aryl bond
126/128[C₆H₄Cl]⁺Br•Halogen cleavage from [C₆H₄BrCl]⁺˙
91[C₆H₄]⁺˙Cl•Halogen cleavage from [C₆H₄Cl]⁺
43[CH₃CO]⁺C₆H₄BrClNO•α-cleavage (Acylium ion formation)
Molecular Ion and Isotopic Pattern

The molecular ion (M⁺˙) is the entire molecule with one electron removed. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks.[5] The primary peak will be at m/z 247 (containing ⁷⁹Br and ³⁵Cl). We expect to see an M+2 peak at m/z 249 (from ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl) of roughly 130% the intensity of M, and an M+4 peak at m/z 251 (from ⁸¹Br and ³⁷Cl) of roughly 48% the intensity of M. This distinctive pattern is a powerful confirmation of the presence of one bromine and one chlorine atom.

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is predicted to proceed through two major competing pathways as illustrated below.

G cluster_path1 Pathway A: Acyl Group Cleavage cluster_path2 Pathway B: N-C Bond Cleavage M This compound [M]⁺˙ m/z 247/249/251 F1 Loss of Ketene - CH₂CO M->F1 F2 Formation of Acylium Ion M->F2 I1 4-Bromo-2-chloroaniline ion [C₆H₄BrClNO]⁺˙ m/z 205/207/209 F1->I1 I2 Acylium Ion [CH₃CO]⁺ m/z 43 F2->I2

Figure 1: Initial competing fragmentation pathways of this compound.

  • Pathway A: Loss of Ketene (CH₂=C=O): This is a characteristic fragmentation for acetanilides. It involves the cleavage of the bond between the carbonyl carbon and the nitrogen, often accompanied by a hydrogen rearrangement from the nitrogen to the departing acetyl group, leading to the expulsion of neutral ketene (mass 42 u).[7] This results in the formation of the 4-bromo-2-chloroaniline radical cation at m/z 205 (and its corresponding isotopic peaks). This ion is often a prominent peak in the spectrum.

  • Pathway B: Formation of the Acylium Ion: This pathway involves the cleavage of the N-C(aryl) bond. The charge is retained by the acetyl fragment, forming the highly stable acylium ion, [CH₃CO]⁺, at m/z 43.[3] This fragment is common to all N-acetyl compounds and is often the base peak, or at least a very intense peak, in the spectrum. The observation of a strong peak at m/z 43 is highly diagnostic for the presence of an acetyl group.

Secondary Fragmentation

The primary fragment ions can undergo further dissociation, providing additional structural information. The aniline ion formed in Pathway A is particularly informative.

G cluster_path3 Loss of Halogens I1 4-Bromo-2-chloroaniline ion [C₆H₄BrClNO]⁺˙ m/z 205/207/209 F3 Loss of Br• I1->F3 I3 [C₆H₄Cl]⁺ m/z 126/128 F3->I3 F4 Loss of Cl• I3->F4 I4 [C₆H₄]⁺˙ m/z 91 F4->I4

Figure 2: Secondary fragmentation of the 4-bromo-2-chloroaniline ion.

The 4-bromo-2-chloroaniline ion (m/z 205) can subsequently lose its halogen atoms. The C-Br bond is weaker than the C-Cl bond, suggesting that the loss of a bromine radical (Br•) is a more favorable process. This would lead to a fragment ion at m/z 126 ([C₆H₄Cl]⁺). Further loss of a chlorine radical (Cl•) would result in an ion at m/z 91.

Comparison with Structurally Related Compounds

Analyzing the fragmentation of similar molecules provides confidence in our predictive model.

  • N-(4-Bromophenyl)acetamide: This compound lacks the ortho-chloro substituent. Its mass spectrum shows a molecular ion at m/z 213/215. A prominent peak is observed at m/z 171/173, corresponding to the loss of ketene (42 u).[8] The base peak is typically at m/z 43, the acylium ion.[9] This supports our proposed Pathways A and B.

  • N-(2-Chlorophenyl)acetamide: In this case, we would expect a molecular ion at m/z 169/171. The loss of ketene would yield a fragment at m/z 127/129 (the 2-chloroaniline ion). Again, a strong peak at m/z 43 would be anticipated. The presence of the ortho-chloro group in our target molecule is expected to have minimal electronic effect on the primary amide cleavages but will define the mass of the aromatic fragments.

The comparison confirms that the primary fragmentation drivers are the amide functional group, leading to the loss of ketene or the formation of the acylium ion. The halogen substituents primarily act as mass markers on the aromatic portion of the molecule.

Experimental Protocol: Acquiring a Mass Spectrum

To validate the predicted fragmentation, the following experimental workflow is recommended.

G cluster_workflow GC-MS Experimental Workflow Sample Sample Preparation Dissolve N-(4-Bromo-2-chlorophenyl) -acetamide in volatile solvent (e.g., Methanol, Ethyl Acetate) GC Gas Chromatography Inject sample into GC - Capillary Column (e.g., DB-5ms) - Temperature Program (e.g., 50°C to 280°C) Sample->GC Ionization Ionization Electron Ionization (EI) - 70 eV GC->Ionization Analyzer Mass Analysis Quadrupole or Time-of-Flight (ToF) Mass Analyzer - Scan Range (e.g., m/z 40-350) Ionization->Analyzer Detection Detection Electron Multiplier - Data Acquisition Analyzer->Detection

Figure 3: A standard Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent like ethyl acetate or methanol.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: EI at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Scan mode from m/z 40 to 350.

    • Data Acquisition: Acquire data after a suitable solvent delay.

Rationale for Choices:

  • GC-MS: This technique is ideal for volatile and thermally stable compounds like this compound, providing both retention time and mass spectral data for confident identification.

  • 70 eV: This is the standard electron energy for EI because it provides reproducible fragmentation patterns and is sufficient to ionize most organic molecules, creating a library-searchable spectrum.

Conclusion

The EI mass spectrum of this compound is predicted to be characterized by a distinct molecular ion cluster (m/z 247, 249, 251) confirming its elemental composition. The fragmentation pattern is dominated by two key pathways: the loss of a neutral ketene molecule to form the 4-bromo-2-chloroaniline ion (m/z 205) and the formation of the acylium ion (m/z 43), which may serve as the base peak. Subsequent fragmentation of the aniline ion via loss of halogen atoms provides further structural confirmation. This predictive guide, grounded in the established principles of mass spectrometry, offers a robust framework for the identification and structural analysis of this compound and serves as a valuable comparative tool for related halogenated aromatic amides.

References

A Comparative Guide to the Reactivity of N-(4-Bromo-2-chlorophenyl)acetamide and Other Haloacetanilides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, haloacetanilides serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. Their utility is largely defined by the reactivity of the halogen substituents on the aromatic ring, which dictates their susceptibility to a range of transformative cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of N-(4-Bromo-2-chlorophenyl)acetamide with other structurally related haloacetanilides, supported by theoretical principles and experimental data.

Introduction: The Role of Halogen Substituents in Acetanilide Reactivity

The reactivity of haloacetanilides in popular cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is fundamentally governed by the nature and position of the halogen atoms on the phenyl ring. The widely accepted trend in reactivity for aryl halides in palladium-catalyzed reactions is I > Br > OTf > Cl, a sequence primarily dictated by the carbon-halogen (C-X) bond dissociation energy.[1] The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle, and a weaker C-X bond facilitates this crucial step.[1]

Beyond bond strength, electronic and steric factors play a significant role in modulating reactivity. Electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition, while steric hindrance, particularly from substituents ortho to the halogen, can impede the approach of the bulky catalyst complex.[2][3] This guide will explore these principles through the specific lens of this compound and its isomers and analogues.

Theoretical Framework: Predicting Reactivity in Dihaloacetanilides

In dihalogenated systems like this compound, the relative reactivity of the C-Br and C-Cl bonds is a key consideration for selective functionalization.

Electronic Effects

The acetamido group (-NHCOCH₃) is an ortho-, para-directing activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. However, the carbonyl group within the acetamido moiety is electron-withdrawing. In this compound, the bromine atom is para to the acetamido group, while the chlorine atom is ortho. The interplay of the electronic effects of the acetamido group and the two halogen atoms influences the electron density at each halogen-bearing carbon, thereby affecting the rate of oxidative addition.

Steric Hindrance

The chlorine atom in the ortho position in this compound introduces significant steric bulk near one of the reactive sites. This steric hindrance can disfavor the oxidative addition of the palladium catalyst at the C-Cl bond, further enhancing the inherent reactivity difference between the C-Br and C-Cl bonds.[4]

The following diagram illustrates the key factors influencing the reactivity of a dihaloacetanilide in a typical palladium-catalyzed cross-coupling reaction.

G cluster_reactivity Factors Influencing Reactivity Reactivity Overall Reactivity BondStrength C-X Bond Strength (Br < Cl) Reactivity->BondStrength Determines ease of oxidative addition ElectronicEffects Electronic Effects (Acetamido & Halogens) Reactivity->ElectronicEffects Modulates electron density at C-X StericHindrance Steric Hindrance (ortho-substituent) Reactivity->StericHindrance Affects catalyst approach

Caption: Factors governing haloacetanilide reactivity.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following table presents a comparative summary of the expected reactivity of this compound and other haloacetanilides in a typical Suzuki-Miyaura coupling with an arylboronic acid. The yields are estimated based on established reactivity principles and data from related systems, assuming standard reaction conditions (e.g., Pd(PPh₃)₄ catalyst, a suitable base, and a solvent system like 1,4-dioxane/water).[1][5]

Acetanilide SubstrateHalogen PositionsExpected Major ProductPredicted Yield (%)Rationale for Reactivity
This compound 4-Bromo, 2-ChloroN-(2-Chloro-4-arylphenyl)acetamide85-95%Highly selective reaction at the more reactive C-Br bond. The ortho-chloro group provides steric hindrance that further disfavors reaction at the C-Cl bond.[1]
N-(2-Bromo-4-chlorophenyl)acetamide2-Bromo, 4-ChloroN-(4-Chloro-2-arylphenyl)acetamide80-90%Selective reaction at the C-Br bond is expected, though the ortho-bromo position may experience some steric hindrance from the acetamido group.
N-(4-Bromophenyl)acetamide4-BromoN-(4-Arylphenyl)acetamide>90%High reactivity of the C-Br bond with no competing halogen.
N-(2-Chlorophenyl)acetamide2-ChloroN-(2-Arylphenyl)acetamide40-60%Lower reactivity of the C-Cl bond requires more forcing conditions or specialized catalyst systems. Steric hindrance from the acetamido group can also lower the yield.[6]
N-(2,4-Dichlorophenyl)acetamide2,4-DichloroN-(4-Aryl-2-chlorophenyl)acetamide50-70%Reaction is expected to occur preferentially at the less sterically hindered 4-position C-Cl bond. Overall lower reactivity compared to bromo-analogues.

Experimental Protocols

To provide a practical context for the discussed reactivity, detailed experimental protocols for key cross-coupling reactions are provided below.

Protocol: Selective Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C-Br position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Suzuki-Miyaura Workflow Start Combine Reactants: - this compound - Arylboronic acid - Base (K₂CO₃) Inert Establish Inert Atmosphere (Argon) Start->Inert Catalyst Add Pd(PPh₃)₄ Catalyst Inert->Catalyst Solvent Add Degassed Solvents (Dioxane/Water) Catalyst->Solvent Heat Heat and Stir (90°C, 12-18h) Solvent->Heat Workup Workup: - Dilution - Extraction - Drying Heat->Workup Purify Purification: Column Chromatography Workup->Purify Product Final Product: N-(2-Chloro-4-arylphenyl)acetamide Purify->Product

Caption: Experimental workflow for selective Suzuki coupling.

Protocol: Buchwald-Hartwig Amination of N-(4-Bromophenyl)acetamide

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a monobromo-substituted acetanilide.

Materials:

  • N-(4-Bromophenyl)acetamide

  • Amine (e.g., morpholine)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add N-(4-Bromophenyl)acetamide (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the residue by column chromatography.

Conclusion

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily dictated by the greater lability of the C-Br bond compared to the C-Cl bond. This inherent difference is further amplified by the steric hindrance imposed by the ortho-chloro substituent, which disfavors catalyst coordination at that position. Consequently, this compound is an excellent substrate for the selective functionalization at the 4-position via reactions like the Suzuki-Miyaura coupling.

In comparison to other haloacetanilides, the reactivity of this compound can be predictably understood. It is more reactive than its dichloro-analogue and allows for regioselective transformations that are not possible with monohalo-substituted acetanilides. This predictable reactivity makes this compound a valuable and versatile building block in the synthesis of complex organic molecules.

References

Navigating the Structural Landscape of Substituted Acetanilides: A Comparative Guide to N-(4-Bromo-2-chlorophenyl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A notable gap in the crystallographic literature for N-(4-Bromo-2-chlorophenyl)acetamide underscores the importance of comparative structural analysis. This guide provides a detailed examination of its commercially available, structurally related analogs, offering insights into the potential solid-state properties of this compound and a practical workflow for its synthesis and crystallization.

For researchers and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography provides the definitive map of atomic arrangements within a crystal lattice, information that is crucial for understanding physical properties, polymorphism, and intermolecular interactions that govern biological activity. This guide focuses on this compound, a halogenated acetanilide of interest in medicinal chemistry.

A thorough search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources reveals a curious absence of a determined crystal structure for this compound. This lack of data presents a challenge for researchers relying on structural information for this specific molecule. However, a wealth of crystallographic data exists for its structural isomers and closely related analogs. By comparing these known structures, we can infer potential packing motifs and intermolecular interactions that might be present in this compound, providing a valuable framework for future experimental work.

This guide will first present the known chemical properties and a detailed protocol for the synthesis of this compound. Subsequently, it will delve into a comparative analysis of the X-ray crystallographic data of several key alternatives, highlighting the influence of substituent positioning on their crystal structures.

Synthesis and Crystallization of this compound: An Experimental Protocol

While the crystal structure of this compound is not publicly available, the compound itself is commercially available and its synthesis is achievable through standard laboratory procedures[1]. The following protocol outlines a common method for the acylation of 4-bromo-2-chloroaniline.

Synthesis of this compound

Materials:

  • 4-bromo-2-chloroaniline

  • Acetyl chloride or acetic anhydride

  • A suitable base (e.g., pyridine or triethylamine)

  • An inert solvent (e.g., dichloromethane or tetrahydrofuran)

  • Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-chloroaniline in the chosen inert solvent.

  • Add the base to the solution and cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with a dilute HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Proposed Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction, a systematic approach to crystallization is recommended.

Methodology:

  • Solvent Screening: Begin by testing the solubility of the purified this compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in the promising solvents from the screening. Loosely cap the vials and allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the outer, larger volume of the container, place a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a hot, saturated solution of the compound in a suitable solvent. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

References

A Senior Application Scientist's Guide to Distinguishing Isomers of Bromo-Chloro-Acetanilide Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the precise identification of isomeric molecules is a non-negotiable cornerstone of quality control and regulatory compliance. Isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and chemical properties. This guide provides an in-depth, practical comparison of spectroscopic methodologies for distinguishing the various isomers of bromo-chloro-acetanilide, a common intermediate in organic synthesis.

The structural nuance of these isomers, differing only in the substitution pattern of bromine and chlorine atoms on the phenyl ring, presents a compelling analytical challenge. This document moves beyond a mere listing of techniques, offering a rationale for experimental choices and a framework for interpreting the resulting data with confidence.

The Isomeric Landscape of Bromo-Chloro-Acetanilide

The core structure of acetanilide features an acetamido group (-NHCOCH₃) attached to a benzene ring. The introduction of a bromine and a chlorine atom onto this ring can result in numerous constitutional isomers. The primary focus of this guide will be on distinguishing these isomers based on the relative positions of the substituents. The acetamido group is an ortho-, para-directing group in electrophilic aromatic substitution.

¹H NMR Spectroscopy: Unraveling Positional Relationships

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the substitution patterns on the aromatic ring. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed map of their relative positions.

The Causality Behind Chemical Shifts and Splitting

The electronic environment of a proton dictates its chemical shift. The electron-withdrawing nature of the halogen atoms (Br and Cl) and the acetamido group deshields the aromatic protons, shifting their signals downfield compared to benzene (δ ~7.34 ppm). The splitting patterns arise from spin-spin coupling between adjacent protons, governed by the n+1 rule, where 'n' is the number of neighboring non-equivalent protons.

Predicted ¹H NMR Spectral Data for Bromo-Chloro-Acetanilide Isomers:
IsomerPredicted Aromatic Proton Signals and Splitting PatternsKey Distinguishing Features
2-Bromo-4-chloroacetanilide Three aromatic protons exhibiting an AXM spin system. One proton will appear as a doublet, another as a doublet of doublets, and the third as a doublet.The unique coupling constants between the three adjacent protons will be a clear identifier.
4-Bromo-2-chloroacetanilide Three aromatic protons, also an AXM system. Similar to the 2-bromo-4-chloro isomer, but with distinct chemical shifts due to the different electronic environment.The precise chemical shifts of the aromatic protons will differ from the 2,4-isomer.
2-Bromo-5-chloroacetanilide Three aromatic protons. One proton will be a doublet, another a doublet, and the third a singlet (or a very narrowly split triplet).The presence of a near-singlet for the proton between the two halogens is a strong indicator.
3-Bromo-4-chloroacetanilide Three aromatic protons. One proton will be a doublet, another a doublet of doublets, and the third a doublet.The coupling constants and chemical shifts will be unique to this substitution pattern.
4-Bromo-3-chloroacetanilide Three aromatic protons. Similar to the 3-bromo-4-chloro isomer but with different chemical shifts.Differentiated from the 3,4-isomer by the specific chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy: A Carbon Count for Confirmation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms.

The Influence of Substituents on ¹³C Chemical Shifts

The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the substituents. Halogen atoms generally cause a downfield shift for the carbon they are attached to (ipso-carbon) and affect the shifts of the ortho, meta, and para carbons.[1] The acetamido group also has a predictable effect on the aromatic carbon chemical shifts.[2]

Predicted ¹³C NMR Spectral Data for Bromo-Chloro-Acetanilide Isomers:
IsomerExpected Number of Aromatic Carbon SignalsKey Distinguishing Features
2-Bromo-4-chloroacetanilide 6A full set of 6 distinct signals for the aromatic carbons.
4-Bromo-2-chloroacetanilide 66 unique signals, but with different chemical shifts compared to the 2,4-isomer.
2-Bromo-5-chloroacetanilide 66 distinct signals with a unique chemical shift pattern.
3-Bromo-4-chloroacetanilide 66 unique signals reflecting this specific substitution.
4-Bromo-3-chloroacetanilide 66 distinct signals, distinguishable from the 3,4-isomer by their chemical shifts.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For bromo-chloro-acetanilide isomers, the key absorptions are associated with the amide group and the aromatic ring.[3]

Characteristic IR Absorptions:
  • N-H Stretch: A sharp peak typically observed in the range of 3300-3250 cm⁻¹.[4]

  • C=O Stretch (Amide I band): A strong absorption between 1700 and 1650 cm⁻¹.[5]

  • N-H Bend (Amide II band): An absorption in the region of 1550-1510 cm⁻¹.[5]

  • C-H Bending (Out-of-Plane): The pattern of absorptions in the 900-690 cm⁻¹ region can be indicative of the aromatic substitution pattern.[6]

While the positions of the amide bands will be relatively consistent across the isomers, the out-of-plane C-H bending vibrations can provide clues about the substitution pattern on the benzene ring.

Substitution PatternTypical C-H Bending (out-of-plane) Region (cm⁻¹)
1,2,4-trisubstituted885-870 and 825-805
1,2,3-trisubstituted780-760 and 745-705
1,3,5-trisubstituted865-810 and 730-675

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) will confirm the molecular formula for all isomers. However, the fragmentation patterns can offer structural clues.[7]

Key Fragmentation Pathways:
  • Molecular Ion Peak (M⁺): The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak.[8]

  • Loss of Acetyl Group: A common fragmentation is the loss of a ketene molecule (CH₂=C=O) from the molecular ion.

  • Loss of Halogens: Fragmentation involving the loss of Br or Cl radicals can also be observed.[9]

While the major fragmentation pathways may be similar for all isomers, the relative intensities of the fragment ions might show subtle differences that could aid in differentiation, although this is often less definitive than NMR data.

Experimental Protocols

Sample Preparation

A consistent and high-purity sample is paramount for obtaining reliable spectroscopic data. For NMR analysis, dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. For IR analysis, a solid sample can be analyzed directly using an ATR-FTIR spectrometer, or by preparing a KBr pellet. For MS, dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

¹H and ¹³C NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample on the ATR crystal and apply pressure.

    • Acquire the sample spectrum.

    • Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer with an Electron Ionization (EI) source.

  • Procedure:

    • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum over a mass range of m/z 50-500.

    • Ionization Energy: 70 eV.

Workflow for Isomer Differentiation

Caption: Workflow for the spectroscopic differentiation of bromo-chloro-acetanilide isomers.

Conclusion

The unambiguous differentiation of bromo-chloro-acetanilide isomers is readily achievable through a systematic application of modern spectroscopic techniques. While each method provides valuable information, ¹H NMR spectroscopy stands out as the most definitive technique due to its ability to precisely map the proton-proton connectivities on the aromatic ring. ¹³C NMR serves as an excellent confirmatory tool, while IR and MS provide crucial supporting data regarding functional groups and molecular weight. By understanding the underlying principles of each technique and the expected spectral features for each isomer, researchers and drug development professionals can confidently ensure the identity and purity of their compounds.

References

A Comparative Guide to the Synthesis and Validation of N-(4-Bromo-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic methodologies for N-(4-Bromo-2-chlorophenyl)acetamide, a key intermediate in pharmaceutical and chemical research. We will dissect a primary synthetic route, compare it with a viable alternative, and establish a rigorous validation framework based on established analytical principles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of synthesizing and qualifying this compound.

Introduction: The Significance of this compound

This compound is a substituted acetamide that serves as a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of the bromo and chloro substituents on the phenyl ring provides specific reactivity and physical properties that are exploited in multi-step synthetic pathways. Given its importance, the development of an efficient, reliable, and scalable synthetic method is of paramount importance. A robust synthesis is characterized by high yield, purity, and reproducibility, all of which are underpinned by a thorough validation process.

Synthetic Route Comparison: Acetylation of 4-Bromo-2-chloroaniline

The most common and direct method for the synthesis of this compound is the acetylation of 4-bromo-2-chloroaniline. This reaction involves the introduction of an acetyl group onto the nitrogen atom of the aniline derivative. We will explore two common acylating agents for this transformation: acetic anhydride and acetyl chloride.

Method A: Acetylation using Acetic Anhydride

This is a widely used method due to the moderate reactivity and ease of handling of acetic anhydride.

Reaction Scheme:

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-chloroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Acylation: Slowly add acetic anhydride (1.1 eq) to the solution at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a highly pure product.

Causality Behind Experimental Choices:

  • Acetic Anhydride as Acylating Agent: Acetic anhydride is preferred for its balanced reactivity. It is less corrosive and moisture-sensitive than acetyl chloride, and the byproduct, acetic acid, is easily removed.

  • Glacial Acetic Acid as Solvent: Acetic acid is a good solvent for both the starting material and the product, and it can also act as a catalyst for the reaction.

  • Ice-Cold Water Quench: The addition of the reaction mixture to ice-cold water serves two purposes: it hydrolyzes any unreacted acetic anhydride and precipitates the less soluble this compound product.

Method B: Acetylation using Acetyl Chloride

Acetyl chloride is a more reactive acylating agent, leading to a faster reaction but requiring more stringent handling conditions.

Reaction Scheme:

Experimental Protocol:

  • Dissolution and Base: Dissolve 4-bromo-2-chloroaniline (1.0 eq) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran (THF) in a round-bottom flask. Add a base, such as triethylamine or pyridine (1.2 eq), to neutralize the HCl byproduct.

  • Acylation: Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor by TLC. The reaction is typically faster than with acetic anhydride.

  • Work-up: After completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization.

Causality Behind Experimental Choices:

  • Acetyl Chloride as Acylating Agent: Its high reactivity allows for faster reaction times and can be advantageous for less reactive anilines.

  • Presence of a Base: The reaction produces hydrochloric acid (HCl), which can protonate the starting aniline, rendering it unreactive. A non-nucleophilic base is essential to scavenge the HCl.

  • Aprotic Solvent: Aprotic solvents are used to avoid reaction with the highly reactive acetyl chloride.

Performance Comparison
ParameterMethod A (Acetic Anhydride)Method B (Acetyl Chloride)
Yield Typically high (85-95%)Generally high (90-98%)
Purity (crude) Good to excellentGood, but may contain side products
Reaction Time 2-4 hours0.5-2 hours
Reagent Handling Relatively easy, less moisture sensitiveRequires anhydrous conditions, corrosive
Byproducts Acetic acid (easily removed)HCl (requires a base for neutralization)
Cost-Effectiveness Generally more cost-effectiveAcetyl chloride can be more expensive
Safety ModerateCorrosive, releases HCl gas

Validation of the Synthetic Method

Validation of a synthetic method ensures that the process is robust, reproducible, and consistently yields a product of the desired quality. This involves a multi-faceted approach, including spectroscopic and chromatographic analyses.

Analytical Techniques for Validation
  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of the synthesized compound. A validated HPLC method can quantify the main compound and detect any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities and confirming the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the identity of the compound by analyzing the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H and C=O bonds of the amide group.

  • Melting Point Analysis: A sharp and consistent melting point range is a good indicator of the purity of a crystalline solid.

Experimental Workflow for Validation

G cluster_synthesis Synthesis cluster_validation Validation cluster_result Result start Synthesize this compound purify Purify by Recrystallization start->purify hplc HPLC for Purity Assessment purify->hplc gcms GC-MS for Impurity Profiling purify->gcms nmr NMR for Structural Elucidation purify->nmr ir IR for Functional Group Analysis purify->ir mp Melting Point for Purity Check purify->mp pass Method Validated hplc->pass gcms->pass nmr->pass ir->pass mp->pass

Caption: Workflow for the synthesis and validation of this compound.

Acceptance Criteria for a Validated Method
AnalysisParameterAcceptance Criteria
HPLC Purity≥ 99.0%
Any single impurity≤ 0.1%
GC-MS Residual SolventsWithin ICH limits
¹H and ¹³C NMR Spectral DataConforms to the expected structure
IR Spectroscopy Key PeaksPresence of characteristic amide N-H and C=O stretches
Melting Point RangeSharp and consistent with literature values

Conclusion

Both acetic anhydride and acetyl chloride are effective reagents for the synthesis of this compound. The choice between them depends on the desired reaction speed, scale, and available laboratory infrastructure. Method A, using acetic anhydride, is generally safer and more straightforward for standard laboratory synthesis. Method B, with acetyl chloride, offers a faster reaction but requires more stringent handling procedures.

Regardless of the chosen synthetic route, a thorough validation process is non-negotiable to ensure the identity, purity, and quality of the final product. A combination of chromatographic and spectroscopic techniques provides a comprehensive characterization and ensures the reliability of the synthetic method for its intended downstream applications.

The Chloro Conundrum: A Comparative Analysis of Positional Isomerism on the Physicochemical Properties of N-(4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and material science, the nuanced interplay of a molecule's structure and its function is a central theme. A subtle shift in the position of a single atom can dramatically alter a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of N-(4-bromophenyl)acetamide and its ortho- and meta-chloro-substituted analogues: N-(2-chloro-4-bromophenyl)acetamide and N-(3-chloro-4-bromophenyl)acetamide. Through an examination of experimental data and foundational chemical principles, we will elucidate how the placement of a chloro group on the phenyl ring modulates the characteristics of the parent molecule.

Introduction: The Significance of Positional Isomerism

N-(4-bromophenyl)acetamide is a vital intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals.[1] Its structure, featuring a bromine atom para to an acetamido group, provides a scaffold for further functionalization. The introduction of an additional substituent, such as a chloro group, at different positions on the aromatic ring gives rise to positional isomers. These isomers, while possessing the same molecular formula, often exhibit distinct properties due to differences in electronic effects, steric hindrance, and intermolecular interactions. Understanding these differences is paramount for the rational design of molecules with desired characteristics, be it enhanced biological activity, improved solubility, or tailored reactivity.

The Parent Compound: N-(4-bromophenyl)acetamide at a Glance

Before delving into the effects of chloro-substitution, it is essential to establish the baseline properties of N-(4-bromophenyl)acetamide.

PropertyValue
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol
Melting Point 165-170 °C
Appearance White to light beige crystalline solid
Solubility Sparingly soluble in cold water; soluble in hot water, alcohol, benzene, chloroform, and ethyl acetate.[2][3]

N-(4-bromophenyl)acetamide is a stable crystalline solid with a relatively high melting point, indicative of strong intermolecular forces in its crystal lattice. Its solubility profile is characteristic of a moderately polar molecule, with the polar amide group contributing to its solubility in polar solvents.

The Impact of Chloro Substitution: A Comparative Analysis

The introduction of a chloro substituent on the phenyl ring of N-(4-bromophenyl)acetamide leads to the formation of two primary positional isomers of interest: the ortho-isomer (N-(2-chloro-4-bromophenyl)acetamide) and the meta-isomer (N-(3-chloro-4-bromophenyl)acetamide). The position of this electron-withdrawing group significantly influences the molecule's properties.

Electronic Effects: A Tug-of-War Between Induction and Resonance

The chloro group, like other halogens, exerts two opposing electronic effects on the aromatic ring:

  • Inductive Effect (-I): Due to its high electronegativity, the chlorine atom withdraws electron density from the benzene ring through the sigma bond network. This is a distance-dependent effect, being strongest at the carbon atom directly attached to the chlorine.

  • Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.

For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the resonance effect still plays a crucial role in directing incoming electrophiles to the ortho and para positions.

electronic_effects

Physicochemical Properties: A Tale of Two Isomers

The differing electronic and steric environments of the ortho- and meta-isomers manifest in their physical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
N-(4-bromophenyl)acetamideC₈H₈BrNO214.06165-170
N-(2-chloro-4-bromophenyl)acetamideC₈H₇BrClNO248.51150-157
N-(3-chloro-4-bromophenyl)acetamideC₈H₇BrClNO248.51~124[4]

Melting Point: A clear trend is observed in the melting points. The parent compound has the highest melting point. The introduction of the chloro group disrupts the crystal packing, leading to lower melting points for both isomers. The ortho-isomer has a significantly higher melting point than the meta-isomer. This can be attributed to a combination of factors. The ortho-chloro group can participate in intramolecular hydrogen bonding with the amide proton, which can affect the overall crystal packing. In contrast, the meta-isomer's structure may lead to less efficient crystal packing and weaker intermolecular forces, resulting in a lower melting point.

Solubility: While quantitative solubility data is scarce, we can infer trends based on the molecular structures. The introduction of a chloro group increases the lipophilicity of the molecule. Therefore, both chloro-substituted isomers are expected to have lower solubility in polar solvents like water compared to the parent compound. The difference in solubility between the ortho and meta isomers is likely to be subtle and would depend on the specific solvent system.

Spectroscopic Signatures: Fingerprinting the Isomers

The positional differences of the chloro group lead to distinct spectroscopic fingerprints, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While full spectral analysis is beyond the scope of this guide, key differences can be highlighted.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the chloro substituent. In the parent compound, the para-substitution results in a symmetric AA'BB' splitting pattern for the aromatic protons. For the ortho-isomer, the protons on the aromatic ring will exhibit a more complex splitting pattern due to the loss of symmetry. The meta-isomer will also show a distinct, asymmetric splitting pattern for its three aromatic protons.

  • IR Spectroscopy: The position of the C-Cl stretching vibration and the out-of-plane C-H bending vibrations in the fingerprint region can help distinguish between the isomers. The N-H and C=O stretching frequencies of the amide group might also be subtly affected by the electronic influence of the chloro group at different positions.

Experimental Protocols

Synthesis of N-(4-bromophenyl)acetamide and its Chloro-derivatives

A general and robust method for the synthesis of these acetamides is the acylation of the corresponding anilines.

synthesis_workflow

Example Protocol for N-(4-bromophenyl)acetamide:

  • Dissolve 4-bromoaniline in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the mixture under reflux for a specified period.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure N-(4-bromophenyl)acetamide.

This general procedure can be adapted for the synthesis of the chloro-substituted analogues by starting with the corresponding 2-chloro-4-bromoaniline or 3-chloro-4-bromoaniline.

Implications for Drug Development and Material Science

The observed differences in the physicochemical properties of these isomers have significant practical implications:

  • Drug Development:

    • Solubility and Bioavailability: The lower melting point and potentially altered solubility of the chloro-substituted isomers can impact their dissolution rate and bioavailability.

    • Receptor Binding: The position of the chloro group can drastically alter the molecule's shape and electronic distribution, thereby affecting its ability to bind to a biological target. The steric bulk of the ortho-chloro group, for instance, could hinder binding, while the electronic changes induced by a meta-chloro group might enhance it.

    • Metabolism: The presence and position of the chloro group can influence the metabolic stability of the compound, affecting its half-life in the body.

  • Material Science:

    • Crystal Engineering: The different crystal packing arrangements, as suggested by the varying melting points, indicate that these isomers can be used to engineer crystalline materials with different properties, such as mechanical strength or optical characteristics.

    • Polymer Chemistry: As monomers or additives, the different isomers could impart distinct properties to polymers, such as thermal stability or flame retardancy.

Conclusion

This comparative guide demonstrates that the seemingly minor change of moving a chloro group from the ortho to the meta position on the N-(4-bromophenyl)acetamide scaffold results in significant alterations to its fundamental physicochemical properties. The interplay of electronic and steric effects directly influences melting point, and by extension, crystal packing and solubility. These findings underscore the critical importance of positional isomerism in the fields of medicinal chemistry and material science. A thorough understanding of these structure-property relationships is indispensable for the rational design and development of novel molecules with optimized performance characteristics.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of N-(4-Bromo-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the disposal of N-(4-Bromo-2-chlorophenyl)acetamide (CAS No. 3460-23-9), grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the process, fostering a culture of safety and environmental stewardship in the laboratory.

Hazard Assessment & Pre-Disposal Safety

Before any disposal procedure begins, a thorough understanding of the compound's inherent risks is critical. This compound is a solid, crystalline substance that requires careful handling to mitigate exposure risks.[1][2]

Chemical Identity and Hazard Profile

A clear understanding of the material's hazards informs every subsequent handling and disposal decision. The key safety information is summarized below.

PropertyIdentifierSource
Chemical Name This compound[3][4]
CAS Number 3460-23-9[3][4][5]
Molecular Formula C₈H₇BrClNO[1][3]
Physical State Solid, Crystals or Powder[1][2]
Signal Word Warning[3][5]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][5][6][7]

Upon combustion, this compound can release toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride.[5]

Mandatory Personal Protective Equipment (PPE)

Due to the identified hazards, the following PPE is mandatory when handling this compound for disposal:

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). Always inspect gloves for integrity before use.[6][8]

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles are required.[5][8]

  • Skin and Body Protection: A standard laboratory coat is necessary. Ensure skin is not exposed.[5]

  • Respiratory Protection: All handling of the solid material, especially where dust may be generated, must be conducted within a certified chemical fume hood to prevent inhalation.[5][8]

Safe Handling and Storage Pre-Disposal

Proper handling is the first step in a safe disposal process.

  • Avoid all direct contact with skin and eyes.[5]

  • Avoid the formation and inhalation of dust.[5][6]

  • After handling, wash hands and any exposed skin thoroughly.[5][6]

  • Store the chemical in its original, tightly-closed container in a cool, dry, and well-ventilated area until it is ready for disposal.[5][6]

Regulatory Framework: The Basis for Disposal Protocols

Disposal procedures are dictated by federal and local regulations designed to protect human health and the environment. The U.S. Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under the Resource Conservation and Recovery Act (RCRA).[5][9]

Classification as a Halogenated Organic Waste

The molecular structure of this compound contains both a bromine and a chlorine atom bonded to a carbon framework. This classifies it as a halogenated organic compound .[10][11] This classification is critical because halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the stable carbon-halogen bonds and prevent the formation of toxic byproducts like dioxins.[10][12] Mixing this waste with non-halogenated streams leads to improper disposal and significantly increases waste management costs.[11]

Step-by-Step Disposal Protocol

This protocol applies to pure, unused this compound and materials grossly contaminated with it (e.g., weighing boats, contaminated spatulas).

Waste Segregation: The First and Most Critical Step

The principle of waste segregation is paramount. Never mix incompatible waste streams.

  • Identify: Designate a specific waste container solely for Halogenated Organic Solids .

  • Segregate: Do NOT mix this compound waste with:

    • Non-halogenated organic waste.[10][11]

    • Acids or bases.[10]

    • Aqueous or heavy metal waste.[11]

    • Acutely toxic "P-listed" wastes.[11]

Container Selection and Labeling

Proper containment and communication are essential for safety and compliance.

  • Select a Container: Use a chemically compatible, leak-proof container with a secure closure, such as a polyethylene bottle or drum.[9] The container must be in good condition, free from damage or deterioration.[9]

  • Affix a Hazardous Waste Label: As soon as the first quantity of waste is added, label the container.[11] The label must, at a minimum, include:

    • The words "Hazardous Waste" .[13][14]

    • The full chemical name: "Waste this compound" . List all other constituents if it is a mixed waste.[13]

    • The specific hazards (e.g., "Irritant," "Toxic").[14]

    • The name and location (building, room number) of the waste generator.[13]

On-Site Accumulation

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[13][14]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15]

  • Storage: Keep the waste container tightly closed except when adding waste.[5][11] Store it in a well-ventilated area, within secondary containment to control any potential leaks.[9][11]

  • Time and Volume Limits: Adhere to institutional and regulatory limits for the amount of waste that can be stored and for how long. Once a container is full, it must be moved from the SAA for disposal within three days.[13]

Final Disposal Pathway
  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste container.[8]

  • Method of Destruction: The designated disposal pathway for halogenated organic compounds is controlled incineration in a permitted hazardous waste incinerator.[5][10][12] This high-temperature process is necessary to ensure the material is fully destroyed in an environmentally sound manner.[12]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup information.

  • Cleanup (only if trained):

    • Wear all required PPE, including respiratory protection if dust is present.

    • Prevent further spread.

    • Carefully sweep up or vacuum the solid material, avoiding dust creation.[5][6]

    • Place the spilled material and all contaminated cleanup supplies (e.g., absorbent pads, gloves) into a new, properly labeled hazardous waste container.[5][11]

    • Decontaminate the spill area with soap and water.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Collection cluster_storage On-Site Accumulation cluster_disposal Final Disposition start Start: Waste Generated identify 1. Identify as This compound start->identify classify 2. Classify as 'Halogenated Organic Solid Waste' identify->classify container 3. Select a compatible, sealable waste container classify->container label_container 4. Affix 'Hazardous Waste' label with full chemical name and hazards container->label_container collect 5. Place waste into container in a fume hood label_container->collect seal 6. Securely close container when not in use collect->seal store 7. Store in designated Satellite Accumulation Area (SAA) with secondary containment seal->store check_full Is container full? store->check_full check_full->store No request_pickup 8. Arrange for pickup by EHS or licensed contractor check_full->request_pickup Yes transport 9. Transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) request_pickup->transport incinerate 10. Final Disposal by Controlled High-Temperature Incineration transport->incinerate end End of Lifecycle incinerate->end

References

Mastering the Safe Handling of N-(4-Bromo-2-chlorophenyl)acetamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of N-(4-Bromo-2-chlorophenyl)acetamide, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal procedures. By understanding the "why" behind each step, you can foster a culture of safety and ensure the reliability of your research outcomes.

Hazard Analysis: Understanding the Risks

This compound (CAS No: 3460-23-9) is a solid compound that presents specific hazards requiring diligent control measures.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as follows:

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1][2][3][4][5]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3][4][5]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation.[1][2][3][4][5]

These classifications indicate that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation of its dust or aerosolized particles.[1][6] The causality is clear: direct contact can lead to irritation, and inhalation can affect the respiratory system. Therefore, our PPE strategy must create effective barriers against these exposure pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following is a comprehensive, step-by-step guide to ensure your protection.

Engineering Controls: The Foundational Layer of Safety

Before detailing personal gear, it is crucial to emphasize the importance of engineering controls. These are measures designed to isolate the hazard from the worker.

  • Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred environment to minimize the inhalation of dust particles.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][6]

Essential PPE Ensemble

The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Hands Nitrile rubber glovesProvides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[7] Always inspect gloves for tears or punctures before use.
Eyes/Face Safety goggles with side-shields or a face shieldProtects against accidental splashes or airborne particles entering the eyes, which could cause serious irritation.[1][3] Standard safety glasses are insufficient.
Body Laboratory coatPrevents contamination of personal clothing. A flame-resistant coat is advisable if flammable solvents are also in use.
Respiratory NIOSH-approved respiratorRequired if handling large quantities or if there is a risk of dust generation that cannot be controlled by ventilation alone.[3]
Step-by-Step PPE Protocol: Donning and Doffing

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

Doffing (Taking Off) Sequence:

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Goggles/Face Shield: Handle by the headband or sides.

  • Lab Coat: Unfasten and roll it inside-out as you remove it to contain contaminants.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]

Below is a visual representation of the PPE selection workflow.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure Start Assess Task: Handling this compound Hazard_ID Identify Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) Start->Hazard_ID Engineering_Controls Work in Chemical Fume Hood Hazard_ID->Engineering_Controls Hand_Protection Wear Nitrile Gloves Engineering_Controls->Hand_Protection Eye_Protection Wear Safety Goggles with Side-Shields Hand_Protection->Eye_Protection Body_Protection Wear Laboratory Coat Eye_Protection->Body_Protection Respiratory_Protection Is Dust Generation Likely? Body_Protection->Respiratory_Protection Respirator_Yes Use NIOSH-Approved Respirator Respiratory_Protection->Respirator_Yes Yes Respirator_No Standard Ventilation Sufficient Respiratory_Protection->Respirator_No No Donning Follow Correct Donning Sequence Respirator_Yes->Donning Respirator_No->Donning Handling Perform Chemical Handling Donning->Handling Doffing Follow Correct Doffing Sequence Handling->Doffing Hand_Wash Wash Hands Thoroughly Doffing->Hand_Wash

Caption: PPE selection and procedural workflow for handling this compound.

Disposal Plan: Managing Waste Safely and Compliantly

Proper disposal is a critical final step in the safe handling of this compound and its contaminated materials.

Waste Segregation

All waste generated from handling this chemical must be treated as hazardous waste.[2] Maintain separate, clearly labeled waste containers for:

  • Solid Chemical Waste: Unused or waste this compound.

  • Contaminated PPE: Used gloves, disposable lab coats, etc.

  • Contaminated Labware: Disposable pipettes, weighing boats, etc.

Disposal Procedures
  • Chemical Waste:

    • Place this compound waste into a designated, sealed, and clearly labeled hazardous waste container.[1]

    • Do not mix with other incompatible waste streams.

  • Contaminated PPE and Materials:

    • Collect all contaminated disposable items in a designated hazardous waste bag or container.

    • Contaminated clothing should be removed immediately and washed before reuse.[1] If heavily contaminated, it should be disposed of as hazardous waste.

  • Regulatory Compliance:

    • All waste disposal must adhere to local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for the pickup and disposal of hazardous waste.[6]

The following diagram illustrates the decision-making process for waste disposal.

Disposal_Workflow cluster_generation Waste Generation cluster_streams Waste Segregation & Disposal cluster_final Final Steps Start Waste Generated from Handling This compound Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid Chemical Waste Waste_Type->Solid_Waste Chemical PPE_Waste Contaminated PPE Waste_Type->PPE_Waste PPE Labware_Waste Contaminated Labware Waste_Type->Labware_Waste Labware Solid_Container Seal in Labeled Hazardous Waste Container Solid_Waste->Solid_Container PPE_Container Place in Labeled Hazardous Waste Bag/Container PPE_Waste->PPE_Container Labware_Container Place in Labeled Hazardous Waste Container Labware_Waste->Labware_Container EHS_Consult Consult Institutional EHS Guidelines Solid_Container->EHS_Consult PPE_Container->EHS_Consult Labware_Container->EHS_Consult Waste_Pickup Arrange for Hazardous Waste Pickup EHS_Consult->Waste_Pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.